Thiethylperazine is a phenothiazine derivative with a complex pharmacological profile. Its antiemetic effect is primarily achieved through dopamine D2 receptor blockade in the chemoreceptor trigger zone (CTZ) of the area postrema, a brain region with a permeable blood-brain barrier [1]. The table below details its receptor binding affinities.
| Receptor Type | Action | Primary Clinical/Functional Correlate |
|---|---|---|
| Dopamine D2 | Antagonist [2] | Antiemetic effect; Extrapyramidal symptoms [1] |
| Dopamine D1, D4 | Antagonist [2] | Contributes to overall neuroleptic profile |
| 5-HT2A, 5-HT2C | Antagonist [2] | Potential antipsychotic activity [2] |
| Muscarinic Acetylcholine (M1-M5) | Antagonist [2] | Antimuscarinic effects (e.g., dry mouth) |
| Histamine H1 | Antagonist [2] | Sedative effects |
| Alpha-1 Adrenergic | Antagonist [2] | Hypotension, dizziness |
Beyond its antiemetic use, this compound's dopamine receptor blockade is potent enough to induce extrapyramidal symptoms (EPS) such as parkinsonism, dystonia, and akathisia, which are classic effects of typical antipsychotics [3] [2] [1]. A case study confirmed this mechanism in a patient who developed this compound-induced parkinsonism; a SPECT scan using a D2 receptor ligand showed a 45% reduction in dopamine D2 receptor availability in the basal ganglia [3].
The pharmacological profile of this compound is supported by several lines of experimental evidence, from classic neurochemical studies to modern imaging techniques.
The following diagram illustrates the primary dopamine signaling pathway and how this compound acts upon it.
This compound as a dopamine D2 receptor antagonist.
This compound serves as a classic example of a phenothiazine with potent dopamine D2 receptor antagonist properties, underpinning its antiemetic efficacy and neurological side effects. While its primary mechanism is well-established, ongoing research into its potential role in stimulating amyloid clearance highlights the complex and sometimes unexpected actions of pharmacological agents.
The table below summarizes the specific, confirmed receptor interactions for this compound found in the current search results.
| Receptor / Transporter | Interaction Type | Evidence / Notes | Source |
|---|---|---|---|
| Dopamine Receptors | Antagonist | Described as a dopamine antagonist; the antiemetic effect is linked to central antidopaminergic action. | [1] |
| ABCC1 (MRP1) Transporter | Stimulator / Activator | Shown to stimulate the transport activity of the ABCC1 protein in vitro; this is a non-receptor mechanism. | [2] [1] [3] |
Notably, the search results consistently highlight a novel mechanism beyond classical receptor antagonism: the stimulation of the ABCC1 transporter. This is investigated in the context of enhancing the clearance of amyloid-β from the brain, with potential implications for Alzheimer's disease and other neurological conditions [2] [4] [3].
The proposed mechanism of action for this compound in Alzheimer's disease models involves the stimulation of the ABCC1 transporter to clear amyloid-β peptides from the brain. The following diagram illustrates this pathway and the experimental approach used to assess it in one study.
Diagram of the proposed this compound mechanism and PET validation method.
A key study used positron emission tomography (PET) imaging to directly assess whether this compound stimulates MRP1 activity in living animals [2].
Since the quantitative binding profile for this compound was not available in the searched literature, the following table outlines a standard experimental protocol for obtaining such data, based on methodologies commonly used in the field [5] [6].
| Experimental Aspect | Recommended Protocol & Technical Notes |
|---|---|
| General Approach | Radioligand Binding Assays: Conduct competition binding experiments to determine affinity (Ki) for target receptors. |
| Cellular System | Use cell lines (e.g., HEK293, CHO) engineered to stably express the human form of the receptor of interest (e.g., 5-HT2A, D2, M1-M5 mAChR). |
| Key Reagents | - Radioligands: Use a selective, high-affinity radiolabeled ligand for each receptor ( e.g., [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2, [³H]N-methylscopolamine for mAChR).
The ATP-binding cassette (ABC) transporter ABCC1 (also known as MRP1) is widely expressed in various tissues, including the brain. Research suggests it plays a significant role in maintaining brain homeostasis by facilitating the efflux of toxic substances and endogenous peptides across the blood-brain barrier (BBB) and blood-cerebrospinal fluid barrier (BCSFB) [1] [2].
A pivotal study in 2011 proposed that ABCC1 is a crucial contributor to the clearance of amyloid-beta (Aβ) peptides from the brain. The evidence supporting this includes:
Thiethylperazine, an FDA-approved antiemetic medication, was identified as a candidate drug for this purpose. Initial in vitro experiments indicated it could stimulate MRP1 transport activity [3] [4]. In the rapid β-amyloidosis mouse model (APP/PS1-21), a 5-day oral treatment with this compound (15 mg/kg, once daily) was reported to markedly reduce Aβ load. Crucially, this effect was not observed in similar mice lacking ABCC1, suggesting the effect was dependent on the transporter [3] [4]. This led to the initiation of a clinical trial (DrainAD, NCT03417986) to assess the safety and efficacy of this compound in patients with early to mild Alzheimer's disease [3].
The diagram below illustrates the hypothesized mechanism of this compound in the brain. Note that recent evidence, discussed in a later section, has failed to confirm this stimulation occurs in living organisms.
The initial promising results have been challenged by a more recent study that used a direct method to measure MRP1 activity in living animals, yielding negative findings.
A 2022 study employed positron emission tomography (PET) imaging with the MRP1-specific tracer 6-bromo-7-[11C]methylpurine ([11C]BMP) to directly assess the effect of this compound on MRP1 transport activity in the brains and lungs of wild-type and APP/PS1-21 mice [3] [5].
| Study Feature | Krohn et al., 2011 (Initial Discovery) [4] | Langer et al., 2022 (PET Validation Attempt) [3] [5] |
|---|---|---|
| Core Finding | This compound reduced Aβ load in an ABCC1-dependent manner. | This compound did not significantly stimulate ABCC1/MRP1 activity in vivo. |
| Primary Metric | Cerebral Aβ load measured by immunohistochemistry and ELISA. | MRP1 activity measured by PET imaging ([11C]BMP k_elim). |
| Animal Model | APP/PS1 and APP/PS1×Abcc1−/− mice. | Wild-type, APP/PS1-21, and Abcc1−/− mice. |
| This compound Dose | 15 mg/kg | 15 mg/kg |
| Treatment Duration | 5 days, oral | 5 days, oral |
| Proposed Mechanism | Pharmacological activation of ABCC1 to enhance Aβ efflux. | Mechanism not confirmed; no observed increase in transporter activity. |
For researchers seeking to replicate or build upon this work, here are the detailed methodologies from the key studies.
This protocol is used to evaluate the effect of a compound on amyloid pathology in an AD mouse model.
This protocol uses PET imaging to directly and non-invasively measure the transport activity of MRP1 in living animals before and after treatment.
The workflow for this definitive experiment is outlined below:
The mixed evidence on this compound highlights the broader challenges and opportunities in targeting BBB transporters for AD therapy.
The journey of this compound as a potential therapy for Alzheimer's disease underscores the critical importance of rigorous, mechanism-based validation in translational research. While the initial in vitro and ex vivo data were compelling, the most direct in vivo evidence to date, using advanced PET imaging, has failed to confirm that this compound stimulates ABCC1 activity in the living brain.
For the scientific and drug development community, this suggests:
The Goldberg reaction, a copper-catalyzed process for forming carbon-nitrogen (C–N) bonds, is a key step in at least one documented synthesis of this compound [1] [2].
One synthesis begins with the Goldberg reaction between 3-(ethylsulfanyl)aniline (1) and 2-chlorobenzoic acid (2) to form the diarylamine intermediate (3) [1]. This step forges the core aniline structure that eventually becomes part of the phenothiazine system.
The diagram below outlines the subsequent steps to complete the this compound structure.
The classic Goldberg reaction has evolved into what is now more broadly termed the Ullmann-Goldberg condensation or copper-catalyzed Ullmann-type C–N coupling [3] [2].
While a complete, optimized procedure for this compound is not available in the searched sources, the following table summarizes the core components of a modern Ullmann-Goldberg coupling system based on general mechanistic studies [4] [2] [5]:
| Component | Role | Common Agents |
|---|---|---|
| Copper Catalyst | Catalytic center for the coupling cycle | CuI, CuBr, Cu₂O |
| Ligand | Binds to copper, enhancing stability and reactivity | 1,2-Diamines (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine), 1,10-Phenanthroline |
| Base | Deprotonates the amine nucleophile | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Reaction medium | DMSO, DMF, Toluene, 1,4-Dioxane |
For developing or reproducing this synthesis, consider these insights from current research:
Thiethylperazine belongs to the phenothiazine class of drugs and is chemically characterized as a piperazine phenothiazine [1] [2] [3].
This specific structure places it in the piperazine subgroup of phenothiazines, which are generally known for enhanced potency compared to other subgroups like aliphatic compounds or piperidines [2] [4]. The molecular conformation allowed by this structure is thought to mimic dopamine, which is key to its mechanism of action [4].
This compound's primary clinical use is as an antiemetic, and its effects are mediated through antagonism of several key neurotransmitter receptors in the brain.
Table 1: Primary Receptor Targets of this compound
| Receptor Target | Action | Pharmacological Effect |
|---|---|---|
| Dopamine D2 [5] [6] | Antagonist | Antiemetic (via Chemoreceptor Trigger Zone), Antipsychotic |
| Serotonin 5-HT2A/2C [5] | Antagonist | Potential mood modulation |
| Muscarinic (M1-M5) [5] | Antagonist | Contributes to antiemetic effect; causes anticholinergic side effects (dry mouth, blurred vision) |
| Histamine H1 [5] | Antagonist | Sedation |
| Alpha-1 Adrenergic [5] | Antagonist | Contributes to hypotension |
The antiemetic effect is achieved through a direct action on both the Chemoreceptor Trigger Zone (CTZ) and the vomiting center in the brain [1]. By blocking dopamine receptors in the CTZ, it prevents the nausea and vomiting signals that would otherwise be triggered.
The following diagram illustrates the proposed mechanism by which this compound's structure allows it to mimic dopamine and block its receptor:
Diagram 1: Proposed structural mimicry mechanism of this compound. The piperazine side chain is positioned to mimic dopamine's ethylamine chain, enabling competitive antagonism at the D2 receptor [4].
This compound is indicated specifically for the relief of nausea and vomiting [1] [5] [7]. It is not recommended for the prevention of vertigo or motion sickness [5].
Table 2: Clinical Adverse Reaction Profile of this compound
| System Organ Class | Common / Less Serious | Serious / Requires Medical Attention |
|---|---|---|
| Nervous System | Drowsiness, dizziness, headache, restlessness [1] [8] | Extrapyramidal Symptoms (EPS) (dystonia, torticollis, oculogyric crises, akathisia) [1] [8], Convulsions [1], Neuroleptic Malignant Syndrome (potential) [1] |
| Autonomic Nervous System | Dryness of mouth/nose, blurred vision, tinnitus [1] [8] | - |
| Gastrointestinal | Altered gustatory sensation, sialorrhea (rare) [1] [8] | - |
| Hepatic | - | Cholestatic jaundice (occasional) [1] [8] |
| Cardiovascular | - | Hypotension (post-injection) [1] [8], ECG changes [1] |
| Hematologic | - | Blood dyscrasias (e.g., agranulocytosis, leukopenia) [1] |
| Hypersensitivity | - | Anaphylaxis, laryngeal edema, asthma (in sulfite-sensitive individuals) [1] [8] |
Several factors increase the risk of adverse effects. The injectable form contains sodium metabisulfite, which can cause severe allergic reactions in susceptible individuals [1]. The drug is also contraindicated in pregnancy and severe CNS depression [1]. Elderly and pediatric patients are more sensitive to its effects, particularly EPS [7].
Thiethylperazine represents a piperazine phenothiazine derivative that has occupied a unique niche in the landscape of antiemetic therapy since its clinical introduction. Developed initially as an antipsychotic agent, this compound was subsequently repurposed primarily for the management of nausea and vomiting across diverse clinical contexts. The drug's chemical designation is 2-ethyl-mercapto-10-[3'-(1"-methyl-piperazinyl-4")-propyl-1'] phenothiazine, with a molecular formula of C₂₂H₂₉N₃S₂ and a molecular weight of 399.62 g·mol⁻¹ [1] [2]. This compound is characterized by its distinctive tricyclic phenothiazine structure wherein two benzene rings are linked by both sulfur and nitrogen atoms, with a piperazine side-chain attached to the nitrogen atom at position 10 within the center ring [3]. The compound presents as a yellowish, granular powder that is odorless or possesses a slight odor, with the maleate salt form decomposing at temperatures between 188-190°C [3].
From a clinical pharmacology perspective, this compound has been marketed under various trade names including Torecan and Norzine [1] [4]. It has been formulated for administration via multiple routes, including oral tablets (10 mg), intramuscular injection (10 mg/2 mL), and rectal suppositories [2] [5]. The injectable form contains excipients such as sodium metabisulfite, which may cause allergic-type reactions in susceptible individuals, and ascorbic acid as a stabilizer [2]. The tablet formulation includes FD&C Yellow No. 5 (tartrazine), which can precipitate bronchial asthma in certain patients, particularly those with aspirin hypersensitivity [2].
Table: Fundamental Properties of this compound
| Property Category | Specific Characteristics |
|---|---|
| Chemical Structure | Tricyclic phenothiazine with piperazine side chain |
| Molecular Formula | C₂₂H₂₉N₃S₂ |
| Molecular Weight | 399.62 g·mol⁻¹ |
| Physical Properties | Yellowish, granular powder; odorless or slight odor |
| Solubility | Slightly soluble in ethanol and methanol; very slightly soluble in water |
| Protein Binding | Approximately 60% |
| Elimination Half-life | 12 hours |
The development of this compound occurred within the broader context of phenothiazine research that flourished in the mid-20th century. The phenothiazine class originated from the investigative work on antihistamine agents conducted primarily by Rhône-Poulenc Laboratories in the 1940s [6]. This research trajectory initially focused on replacing the anti-malarial drug quinine, which faced wartime shortages due to shipping blockades [6]. During systematic investigation of the therapeutic potential of newly discovered antihistamines, researchers examined libraries of compounds originally synthesized for other applications, leading to the seminal discovery of chlorpromazine in 1946 (designated 4560-R.P. within company records) [6]. This compound demonstrated limited antihistamine activity but revealed remarkable antiemetic properties in canine models when challenged with apomorphine in 1951 [6].
This compound emerged as part of the second generation of phenothiazine derivatives that incorporated a piperazine moiety in their side chain, a structural modification that enhanced their antiemetic potency while potentially reducing sedative properties [6]. The synthesis of this compound was first described in the scientific literature through a multi-step process that begins with a Goldberg reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid to form a diarylamine intermediate [1]. Subsequent thermolytic decarboxylation, ring closure using sulfur and iodine, and final alkylation with 1-(γ-chloropropyl)-4-methylpiperazine yields the active compound [1]. This synthetic pathway was pioneered by Bourquin and colleagues in 1958 and later refined with a patent issued in 1967 assigned to Sandoz KK [1].
The commercial development of this compound was spearheaded by Sandoz, which marketed the drug under the brand name Torecan [1]. The medication received approval from the U.S. Food and Drug Administration and became established in clinical practice during the 1960s, with published clinical studies on its antiemetic applications appearing in the medical literature by 1964 [7] [1]. The initial clinical focus centered on its utility in managing postoperative nausea and vomiting, with subsequent applications expanding to include nausea associated with cancer therapy, radiation therapy, and other clinical scenarios [4] [3]. Interestingly, while this compound was primarily employed as an antiemetic, investigative work in the 1970s by Rotrosen and colleagues demonstrated that the compound possessed significant antipsychotic efficacy in controlled clinical trials, approximately three times more potent than chlorpromazine in this capacity [8]. Despite these findings, this compound was never formally marketed as an antipsychotic agent, possibly due to the contemporary emergence of other therapeutic options and concerns about its side effect profile [1] [8].
This compound exhibits a complex receptor interaction profile that underpins both its therapeutic effects and adverse reaction spectrum. As a phenothiazine derivative, its primary mechanism of action involves dopamine receptor antagonism, though it interacts with multiple neurotransmitter systems [1] [4]. The drug functions as an antagonist at types 1, 2, and 4 dopamine receptors, with particular affinity for the D₂ subtype [4]. This dopaminergic blockade in the chemoreceptor trigger zone (CTZ) of the area postrema represents the fundamental mechanism for its antiemetic efficacy, as the CTZ contains a high density of dopamine receptors and is accessible to circulating emetogenic substances due to its location outside the blood-brain barrier [5].
Beyond its dopaminergic activity, this compound demonstrates significant antagonism at serotonergic receptors, specifically the 5-HT₂A and 5-HT₂C subtypes [1] [4]. This serotonergic modulation may contribute to both its antiemetic properties and its documented antipsychotic efficacy [8]. Additionally, the drug exhibits antagonistic activity at muscarinic cholinergic receptors (types 1 through 5), histamine H₁ receptors, and α₁-adrenergic receptors [1] [4]. This multifaceted receptor profile explains the diverse pharmacological effects observed with this compound administration, including both therapeutic benefits and adverse reactions such as sedation, dry mouth, and orthostatic hypotension [2] [9].
The antiemetic effect of this compound is mediated through a dual mechanism involving both direct action on the CTZ and inhibition of the vomiting center in the medulla oblongata [2] [5]. This coordinated action makes it particularly effective against nausea and vomiting triggered by diverse stimuli, including anesthesia, chemotherapeutic agents, radiation therapy, and toxins [4] [5]. Unlike some antiemetic agents, this compound demonstrates limited efficacy against vertigo or motion sickness, suggesting a more targeted mechanism rather than broad-spectrum vestibular suppression [4] [5].
Diagram: this compound's multi-receptor pharmacology and clinical effects. The drug antagonizes multiple neurotransmitter receptors, resulting in both therapeutic antiemetic and antipsychotic effects, alongside various adverse reactions. The diagram illustrates the complex relationship between receptor targets and clinical outcomes.
Table: Receptor Binding Profile of this compound
| Receptor Type | Action | Clinical Correlation |
|---|---|---|
| Dopamine D₁, D₂, D₄ | Antagonist | Antiemetic effect; Extrapyramidal symptoms |
| 5-HT₂A, 5-HT₂C | Antagonist | Antipsychotic effect; Reduced extrapyramidal symptoms |
| Muscarinic M₁-M₅ | Antagonist | Anticholinergic effects (dry mouth, blurred vision) |
| Histamine H₁ | Antagonist | Sedation; Anti-nausea effects |
| α₁-Adrenergic | Antagonist | Orthostatic hypotension; Dizziness |
This compound has been primarily developed and approved for the management of nausea and vomiting across diverse clinical contexts [4] [2]. Clinical studies have demonstrated its particular utility in controlling emesis associated with surgical anesthesia, with recommended administration via deep intramuscular injection at or shortly before the termination of anesthesia [2] [9]. The drug has also shown efficacy in mitigating nausea and vomiting induced by mildly emetogenic cancer chemotherapy agents and radiation therapy, though it appears less effective against the more severely emetogenic chemotherapeutic compounds [4] [5]. Additionally, this compound has been employed for the control of vomiting secondary to various toxins and metabolic derangements [4] [5].
Despite its primary classification as an antiemetic, intriguing clinical research has revealed that this compound possesses significant antipsychotic properties [8]. A landmark study published in the Archives of General Psychiatry in 1978 demonstrated that this compound exhibited full antipsychotic efficacy in schizophrenic patients, with potency approximately three times greater than chlorpromazine when compared in standardized neuroleptic assessment models [8]. The investigation further established that this compound produced elevations in cerebrospinal fluid homovanillic acid levels in monkeys, increased striatal dihydroxyphenylacetic acid in rats, and elevated prolactin in humans—three established biomarkers of dopaminergic antagonism that correlate with antipsychotic activity [8]. These findings positioned this compound as a clinically effective antipsychotic agent, though it was never formally marketed for this indication [1] [8].
The standard dosing regimen for this compound in adult populations ranges from 10 mg to 30 mg daily, typically divided into one to three administrations [2] [9] [5]. The drug is available in multiple formulations:
Table: Clinical Formulations and Dosing of this compound
| Formulation | Strength | Route | Frequency | Special Considerations |
|---|---|---|---|---|
| Tablets | 10 mg | Oral | 1-3 times daily | Contains tartrazine dye; may cause allergic reactions |
| Injection | 10 mg/2 mL | Intramuscular | 1-3 times daily | Administer deep IM; contains sulfites; avoid IV route |
| Suppositories | 10 mg | Rectal | 1-3 times daily | Alternative when oral route not feasible |
The preclinical evaluation of this compound's antiemetic properties employed established animal models predictive of clinical efficacy. The fundamental protocol involved administration of known emetic stimuli to laboratory animals (typically dogs or ferrets) followed by quantification of vomiting episodes with and without this compound pretreatment [6]. The standard methodology can be summarized as follows:
This experimental paradigm allowed researchers to quantify the dose-response relationship for this compound's antiemetic effect and compare its potency relative to other phenothiazine derivatives and antiemetic agents [6]. The model using apomorphine challenge specifically evaluates blockade of the dopamine receptors in the chemoreceptor trigger zone, while copper sulfate administration assesses peripheral emetic pathway modulation [6].
The protocol for evaluating this compound's antipsychotic properties in human subjects was detailed in the 1978 study by Rotrosen et al. [8]. This rigorous clinical trial employed a structured methodology:
This methodological approach demonstrated that this compound produced significant improvements in both positive and negative symptoms of schizophrenia, with effect sizes comparable to established antipsychotic medications [8]. The study notably identified that differences in efficacy between earlier negative trials and their positive findings could be accounted for by appropriate dosage adjustments, highlighting the importance of dose-ranging in psychopharmacology research [8].
Diagram: Experimental workflows for evaluating this compound's antiemetic and antipsychotic properties. The preclinical assessment employs animal models with emetic challenges, while clinical trials for antipsychotic efficacy utilize randomized controlled designs with standardized rating scales.
This compound exhibits a side effect profile consistent with its phenothiazine classification and multifaceted receptor antagonism [2] [9]. The most frequently reported adverse reactions involve the central nervous system, including drowsiness, dizziness, headache, and occasional cases of fever and restlessness [2] [9]. Of particular clinical significance is the potential for extrapyramidal symptoms (EPS), which may manifest as dystonia, torticollis, oculogyric crises, akathisia, and gait disturbances [1] [2]. These movement disorders are more likely to occur in young adults and children, with one documented case of acute dystonia occurring in a 19-year-old male following discontinuation of the drug [1]. The neurophysiological basis for these effects stems primarily from dopamine D₂ receptor blockade in nigrostriatal pathways [4].
Additional adverse effects span multiple organ systems [2] [9]:
In cases of acute overdose, manifestations primarily reflect exaggerated CNS effects and include extrapyramidal symptoms, confusion, convulsions with reduced or absent reflexes, respiratory depression, and hypotension [1] [2]. Management of overdose involves supportive care with maintenance of adequate pulmonary ventilation, gastric decontamination if conscious, and use of pressor agents (specifically norepinephrine or phenylephrine rather than epinephrine) for hypotension [2] [5].
This compound therapy is contraindicated in several clinical scenarios, including severe central nervous system depression, comatose states, and known hypersensitivity to phenothiazines [2] [9]. The drug is also contraindicated in pregnancy, though the specific teratogenic risk category has not been formally classified [2] [5]. Importantly, intravenous administration is strictly contraindicated due to the risk of severe hypotension [2] [9].
The drug interaction profile of this compound is substantial, with 478 known drug interactions documented, including 32 major, 434 moderate, and 12 minor interactions [10]. Of particular clinical importance:
Additionally, the drug contains sulfites (in injectable form) and tartrazine dye (in tablets), which may precipitate allergic-type reactions in susceptible individuals [2].
This compound received initial regulatory approval in the United States and numerous other countries during the 1960s [1] [7]. The brand name product Torecan has since been discontinued in several markets, including the United States, though generic versions may remain available in certain countries [9] [5]. Currently, this compound maintains approval in various nations including India, Malaysia, France, Russia, Singapore, and Japan [5].
The therapeutic classification of this compound has evolved throughout its market history. While initially developed and approved as an antiemetic, evidence of its antipsychotic efficacy has created a interesting dichotomy in its regulatory positioning [8]. The drug continues to be primarily regarded as an antiemetic in clinical practice, particularly for management of postoperative nausea and vomiting and nausea associated with mildly emetogenic chemotherapy [4] [5]. Its use has declined in recent decades with the introduction of newer antiemetic classes such as 5-HT₃ receptor antagonists and NK₁ receptor antagonists, which offer improved side effect profiles [6].
This compound represents a historically significant pharmaceutical agent that emerged from the productive phenothiazine research era of the mid-20th century. Its development pathway from antihistamine derivatives to specialized antiemetic illustrates the serendipitous nature of drug discovery and the importance of receptor pharmacology in understanding therapeutic applications. The drug's dual identity as both an antiemetic and a potent antipsychotic—the latter never fully commercialized—highlights the complex interplay between scientific discovery, clinical development, and market forces in pharmaceutical innovation.
| Property | Reported Value / Characteristic | Source / Context |
|---|---|---|
| Lipophilicity | High [1] | Described as "highly lipophilic" and binds to membranes [1]. |
| Protein Binding | 60% [2]; >85% [1] | Conflicting data from different sources. DrugBank reports 60% [2], while other literature states over 85% [1]. |
| Tissue Distribution | Accumulates in organs with high blood flow; penetrates the brain and placenta [1]. | Qualitative description of distribution pattern [1]. |
| Volume of Distribution | Not Available [2] | Quantitative data on the volume of distribution is missing from the primary drug database [2]. |
| Primary Elimination Route | Urine (as metabolites) [2] | Only 3% is excreted unchanged [1]. |
A 2022 preclinical study used Positron Emission Tomography (PET) to investigate thiethylperazine's activity in the brain and lungs of mice [3]. The study primarily aimed to measure the drug's effect on a specific transport protein (MRP1) rather than directly map its distribution. However, the methodology and results provide indirect insights into tissue exposure.
The following diagram illustrates the journey of this compound in the body based on the available data, from absorption to its interaction with the brain.
This compound Distribution and Metabolic Pathway
The high lipophilicity and qualitative distribution data suggest properties that are both advantageous and challenging for drug development.
Thiethylperazine is a piperazine phenothiazine derivative that acts as a multi-receptor antagonist [1] [2]. The table below summarizes its key molecular targets and the resulting central nervous system effects.
| Molecular Target | Antagonistic Action | Resulting Central Nervous System Effect |
|---|---|---|
| D2 Dopamine Receptors [1] [2] [3] | Blocks receptors in the Chemoreceptor Trigger Zone (CTZ) and vomiting center. | Relief of nausea and vomiting; can also induce extrapyramidal symptoms (EPS) [1] [4] [5]. |
| 5-HT2A & 5-HT2C Serotonin Receptors [1] [2] | Contributes to antiemetic and potential antipsychotic effects. | Suppression of nausea and vomiting; possible antipsychotic activity [1] [2]. |
| Histamine H1 Receptors [1] [2] | Blocks central H1 receptors. | Drowsiness and sedation [4] [6]. |
| Muscarinic Cholinergic Receptors (M1-M5) [1] [2] | Blocks central muscarinic receptors. | Can cause blurred vision and dry mouth; may contribute to sedation [4] [5]. |
| Alpha-1 Adrenergic Receptors [1] [2] | Blocks peripheral and central alpha-1 receptors. | Can lead to orthostatic hypotension and dizziness [4] [6]. |
The following diagram maps the relationship between this compound's receptor antagonism and its clinical effects on the CNS, highlighting both therapeutic and adverse outcomes.
This compound's multi-receptor antagonism and CNS effects.
Key experimental findings provide evidence for its mechanism of action:
Thiethylperazine is a phenothiazine derivative characterized by a piperazine moiety in its side chain, which is structurally associated with its antiemetic properties. [1] [2] The drug exerts its primary therapeutic effect through dopamine receptor antagonism in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, effectively inhibiting the vomiting reflex. [2] [3] Additional mechanisms may include direct action on the vomiting center itself, as suggested by animal studies. [1]
While historically used for PONV, current international PONV management guidelines emphasize multimodal prophylaxis and treatment, with this compound representing one of several antiemetic options in the clinical arsenal. [4] Recent research has also investigated its potential role in stimulating multidrug resistance-associated protein 1 (MRP1) transport activity, suggesting possible applications in enhancing amyloid-beta clearance in Alzheimer's disease, though in vivo studies have not confirmed this MRP1-stimulating effect. [5]
This compound is indicated specifically for the relief of nausea and vomiting, including postoperative nausea and vomiting (PONV). [1] [3] Clinical studies have demonstrated its effectiveness in surgical populations at high risk for PONV, particularly in women undergoing procedures such as cholecystectomy, abdominal hysterectomy, and vaginal hysterectomy. [6]
Evidence from comparative clinical trials indicates that this compound demonstrates similar antiemetic efficacy to other phenothiazines such as perphenazine, with a potentially superior side effect profile regarding hypotension and narcotic potentiation. [6] One controlled trial found that while perphenazine was more effective at reducing the frequency of emetic symptoms, this compound was more effective at reducing their severity. [6]
Table: this compound Clinical Administration Guidelines
| Parameter | Specification |
|---|---|
| Standard Adult Dosage | 10 mg one to three times daily [7] [3] |
| Administration Routes | Oral tablets, intramuscular injection, rectal suppositories [1] [7] |
| Key Consideration | For IM administration only; IV administration is contraindicated due to severe hypotension risk [1] |
| Onset of Action | Following IM injection, antiemetic effect begins within the first 15 minutes [6] |
For PONV management, this compound should be administered at or shortly before the termination of anesthesia. [1] The recommended administration is by deep intramuscular injection at a dose of 10 mg (2 mL), which may be repeated up to three times daily as needed. [1] [3] For continued management in the postoperative period, the same dosage may be administered via oral tablets or rectal suppositories. [7]
Table: this compound Formulation Specifications
| Formulation | Composition | Storage Conditions |
|---|---|---|
| Tablets (10 mg) | This compound maleate USP, 10 mg; contains FD&C Yellow No. 5 (tartrazine) [1] | Below 86°F (30°C); in tight, light-resistant container [3] |
| Injection (2 mL ampul) | This compound malate USP, 10 mg/2 mL; contains sodium metabisulfite 0.5 mg [1] | Below 86°F (30°C); protect from light [3] |
This compound carries several important contraindications. Its use is prohibited in severely depressed central nervous system states or coma, and in patients with known hypersensitivity to phenothiazines. [1] Intravenous administration is absolutely contraindicated due to the risk of severe hypotension. [1] Additionally, this compound is contraindicated during pregnancy. [1]
The following diagram illustrates the clinical decision pathway for this compound administration in the postoperative setting:
This compound exhibits several clinically significant drug interactions that require careful consideration in postoperative pain management. The most important interactions include:
This compound therapy may be associated with various adverse effects requiring monitoring and management:
Frequently reported side effects include drowsiness, dizziness, dry mouth, blurred vision, and headache. These are generally mild and may diminish with continued therapy or dosage reduction. [9] [3]
A historical randomized controlled trial provides methodology for evaluating this compound efficacy in PONV: [6]
Recent experimental studies have investigated this compound's potential to stimulate MRP1 transport activity to enhance amyloid-beta clearance in Alzheimer's disease models: [5]
This compound represents an effective antiemetic option for managing postoperative nausea and vomiting, with particular utility in high-risk surgical populations. Its efficacy is comparable to other phenothiazine antiemetics, with a potentially favorable profile regarding hypotensive effects. Clinicians should remain vigilant regarding its contraindications, particularly the avoidance of intravenous administration, and monitor for potential extrapyramidal side effects. While current PONV guidelines emphasize multimodal approaches incorporating newer agents, this compound remains a viable option in specific clinical scenarios, particularly when access to newer antiemetics is limited or when individual patient factors suggest potential benefit.
Thiethylperazine is a phenothiazine derivative that functions primarily as a dopamine D2 receptor antagonist. Marketed under the brand name Torecan, this pharmaceutical agent has been historically prescribed for the management of nausea and vomiting across various clinical contexts, including postoperative recovery, chemotherapy-induced symptoms, and radiotherapy-associated emesis [1]. The drug exhibits strong lipophilic characteristics, enabling efficient penetration across biological membranes including the blood-brain barrier and placental barrier [1]. This compound undergoes extensive hepatic metabolism, with only approximately 3% excreted unchanged in urine, while the majority of its metabolites are eliminated through renal excretion [1].
As a member of the phenothiazine class, this compound shares structural similarities with antipsychotic agents but has been specifically developed and utilized for its antiemetic properties [2] [3]. The established adult dosage forms include:
The drug is designated as prescription-only medication in most jurisdictions and requires careful consideration of contraindications and potential drug interactions, particularly with other central nervous system depressants [2] [4].
This compound exerts its antiemetic effects primarily through antagonism of dopaminergic receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the medulla oblongata [3] [1]. This region lies outside the blood-brain barrier, allowing this compound to effectively access its molecular targets despite variable blood-brain barrier penetration [3]. The drug likely produces additional effects through inhibition of afferent impulses transmitted via the vagus nerve from the gastrointestinal tract, thereby providing a multi-modal mechanism for suppressing nausea and vomiting reflexes [1]. Recent research has revealed that this compound also functions as an activator of the ABCC1 transporter (also known as Multidrug Resistance-Associated Protein 1 or MRP1), which may contribute to its potential therapeutic applications in Alzheimer's disease pathology through enhanced clearance of amyloid-β peptides [5].
Table 1: Pharmaceutical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Class | Phenothiazine derivative |
| Primary Mechanism | Dopamine D2 receptor antagonist |
| Bioavailability | Well-absorbed orally |
| Distribution | High lipophilicity; protein-bound |
| Metabolism | Extensive hepatic |
| Elimination | Renal (primarily as metabolites) |
| FDA Approval Status | Approved for nausea and vomiting |
The evaluation of antiemetic efficacy requires standardized endpoint classifications that reflect the temporal relationship to emetogenic challenges and treatment response patterns. Chemotherapy-induced nausea and vomiting (CINV) is typically categorized into five distinct temporal patterns that serve as primary endpoints in clinical trials [6]:
Each category involves distinct pathophysiological mechanisms, with acute CINV primarily mediated by 5-HT3 receptor activation and serotonin release from enterochromaffin cells, while delayed CINV involves substance P-mediated mechanisms through NK1 receptors, disruption of blood-brain barrier integrity, and altered gastrointestinal motility [6].
Table 2: Standard Efficacy Endpoints in Antiemetic Clinical Trials
| Endpoint Category | Specific Measures | Assessment Method |
|---|---|---|
| Primary Efficacy Endpoints | Complete response (no emesis, no rescue) | Patient diary, direct observation |
| Time to first emesis episode | Time-to-event analysis | |
| Number of emesis episodes | Patient diary, direct observation | |
| Secondary Efficacy Endpoints | Nausea severity (VAS 0-10) | Visual Analog Scale |
| Use of rescue medication | Medication log | |
| Treatment failure rate | Composite endpoint | |
| Patient-Reported Outcomes | Quality of life measures | Functional Living Index-Emesis (FLIE) |
| Treatment satisfaction | Likert scales | |
| Functional impairment | Activity interference scales |
Complete response, defined as no emetic episodes and no requirement for rescue medication, represents the gold standard primary endpoint in most antiemetic clinical trials [6]. Additional critical efficacy parameters include the time to first emetic episode, total number of emetic episodes within defined observation periods, and nausea severity assessed using validated patient-reported outcome instruments such as the Visual Analog Scale (VAS) for nausea intensity (typically scaled 0-10, with 0 representing no nausea and 10 representing the most severe nausea imaginable) [6]. The Functional Living Index-Emesis (FLIE) questionnaire has emerged as a validated instrument for quantifying the impact of nausea and vomiting on daily functioning and quality of life, providing valuable secondary endpoint data beyond purely symptomatic measures [6].
Emerging research methodologies are exploring electrochemical detection of this compound as a potential approach for therapeutic drug monitoring [1]. Recent advances have demonstrated that semi-graphitized carbon nanofibers/MnO nanocomposite (eCNF/MnO/GC) electrodes can achieve exceptionally sensitive this compound detection with a linear range of 0.05 to 2.2 μmol/L and a detection limit as low as 6.3 nmol/L in acetate buffer (pH 5.6) [1]. This methodology offers potential for precise pharmacokinetic-pharmacodynamic correlation studies in future clinical trials, enabling researchers to establish clear concentration-response relationships for this compound efficacy.
Methodologically rigorous clinical investigations of this compound require carefully considered trial designs that account for the specific emetogenic challenge, patient population, and comparative interventions. Randomized, double-blind, active-controlled designs represent the optimal approach for evaluating antiemetic efficacy, with stratified randomization based on key prognostic factors including chemotherapy emetogenic potential (high, moderate, low, minimal), patient age, sex, and prior history of nausea/vomiting [6]. For studies evaluating this compound in the context of highly emetogenic chemotherapy, combination therapy approaches that include dexamethasone and 5-HT3 receptor antagonists may be necessary to meet current standard of care ethical requirements, with this compound serving as an investigative add-on therapy [6].
The sample size calculation for antiemetic trials must account for the expected complete response rates in control and intervention arms, with typical superiority trials targeting 80-90% statistical power to detect absolute differences of 15-20% in complete response rates at a two-sided alpha level of 0.05 [6]. Adaptive trial designs may be particularly advantageous in this field, allowing for sample size re-estimation or dose adjustment based on interim efficacy and safety analyses.
Standardized data collection instruments are critical for ensuring consistent endpoint assessment across clinical trial sites. Patient-reported daily diaries should capture:
Diaries should be completed throughout the acute phase (0-24 hours post-chemotherapy) and delayed phase (days 2-5 post-chemotherapy), with additional long-term follow-up for studies evaluating multiple chemotherapy cycles [6]. For objective verification, clinical trial personnel should conduct structured interviews at scheduled clinic visits to verify diary entries and capture any additional safety observations. Electronic diary systems with built-in compliance checks and time-stamped entries can significantly enhance data quality and completeness in contemporary trials.
The primary efficacy analysis should follow the intent-to-treat principle, including all randomized patients in the groups to which they were originally assigned. For the primary endpoint of complete response, appropriate statistical comparisons include Chi-square tests or Fisher's exact tests for categorical outcomes, with calculation of relative risks and absolute risk differences with corresponding 95% confidence intervals [6]. Secondary continuous endpoints such as nausea VAS scores should be analyzed using mixed-effects repeated measures models to account for longitudinal assessments and potential missing data. Time-to-event endpoints (e.g., time to first emesis) should be analyzed using Kaplan-Meier survival curves with log-rank tests for group comparisons. Pre-specified subgroup analyses should examine consistency of treatment effects across key patient subgroups defined by age, sex, chemotherapy emetogenicity, and prior alcohol consumption (a known modifier of antiemetic response) [6].
Preclinical assessment of this compound employs well-established animal models of emesis, with ferrets and dogs representing the gold standard species due to their well-characterized emetic reflexes and response to known emetogenic agents [3]. The typical experimental approach involves:
In the apomorphine challenge model, animals receive This compound pretreatment (typically 15-30 minutes prior to apomorphine administration), followed by quantitative assessment of latency to first emetic episode, total number of emetic episodes over a defined observation period (usually 60-120 minutes), and behavioral signs of nausea (e.g., increased salivation, licking, lethargy) [3]. Dose-response studies should include at least three different this compound doses spanning the anticipated therapeutic range, with positive controls (e.g., other phenothiazine antiemetics) and vehicle controls to establish assay validity and sensitivity.
Table 3: Preclinical Models for this compound Research
| Model Type | Specific Assay | Key Endpoints |
|---|---|---|
| In Vivo Emesis Models | Apomorphine challenge | Latency to first emesis, total episodes |
| Cisplatin-induced emesis | Acute vs. delayed emesis patterns | |
| Motion-induced emesis | Prevention of motion-stimulated emesis | |
| Cellular Transport Assays | ABCC1/MRP1 transport | Amyloid-β efflux measurements |
| Blood-brain barrier models | Transwell permeability assays | |
| Receptor Binding Assays | Dopamine D2 receptor binding | IC50 values, receptor selectivity |
| Serotonin receptor profiling | 5-HT3 receptor affinity |
Beyond traditional antiemetic applications, recent investigative focus has expanded to include Alzheimer's disease models based on the discovery that this compound activates ABCC1/MRP1 transporter-mediated clearance of amyloid-β [5] [7]. The Tg4-42 mouse model of Alzheimer's pathology has been utilized for long-term this compound treatment studies, with endpoints including Morris water maze performance for spatial memory, novel object recognition for declarative memory, elevated plus maze for anxiety-like behavior, rotarod testing for motor function, and post-mortem immunohistochemical analysis of amyloid pathology and neuronal loss [5]. These models enable investigation of this compound's potential disease-modifying effects beyond its symptomatic antiemetic applications.
Purpose: To evaluate this compound-mediated activation of ABCC1 transporter activity and subsequent amyloid-β clearance in cellular models.
Materials:
Procedure:
This assay provides quantitative measurement of this compound-induced ABCC1 transporter activity relevant to its potential Alzheimer's disease applications [5] [7].
The serendipitous discovery that this compound functions as an ABCC1 transporter activator has opened promising new research avenues for this established antiemetic agent [5] [7]. The ABCC1 transporter (also known as MRP1) represents a key efflux mechanism at the blood-brain barrier that facilitates clearance of amyloid-β peptides from the brain parenchyma into the systemic circulation [7]. In Alzheimer's disease pathology, impaired Aβ clearance mechanisms contribute significantly to amyloid plaque accumulation, suggesting that pharmacological enhancement of ABCC1-mediated transport could potentially modify disease progression [7].
Research by Krohn et al. demonstrated that this compound administration reduces cerebral amyloid-β load in APP/PS1-21 transgenic mice expressing MRP1, but not in MRP1-deficient counterparts, providing compelling evidence that the amyloid-lowering effect is specifically mediated through ABCC1 transporter activation [5]. This foundational work has stimulated clinical translation efforts, including the DrainAD Phase 2 clinical trial (ClinicalTrials.gov ID: NCT03417986), which evaluated this compound in early Alzheimer's disease patients, although results have not yet been published [5].
Purpose: To assess long-term this compound effects on Alzheimer's pathology progression in Tg4-42 transgenic mice.
Animal Model: Homozygous Tg4-42 mice expressing Aβ4-42 peptide under neuronal Thy-1 promoter, maintained on C57BL/6J background, with wild-type littermates as controls [5].
Dosing Protocol:
Behavioral Assessment Battery:
Histopathological Endpoints:
This comprehensive protocol enables evaluation of this compound effects on cognitive, behavioral, and pathological hallmarks of Alzheimer's disease in a relevant transgenic model [5].
The investigation of this compound for Alzheimer's disease applications requires specialized methodological considerations distinct from its antiemetic evaluation. Key elements include:
The ongoing clinical development in this area exemplifies drug repurposing strategies that leverage established safety profiles of existing medications for new therapeutic indications, potentially accelerating the translation timeline compared to novel chemical entities [5].
Apomorphine-induced vomiting represents one of the most well-established and pharmacologically specific models for evaluating antiemetic compounds in both preclinical and clinical research. This model capitalizes on apomorphine's direct action as a potent dopamine receptor agonist that stimulates the chemoreceptor trigger zone (CTZ) in the area postrema, a circumventricular organ located on the floor of the fourth ventricle that lies outside the blood-brain barrier. The historical significance of this model stems from its reliable emetic response and specific dopaminergic mechanism, making it particularly valuable for screening dopamine antagonist antiemetics like thiethylperazine. [1] [2] [3]
This compound, a phenothiazine derivative with potent dopamine D2 receptor antagonism, has demonstrated particular efficacy in this model by blocking the dopamine receptors in the area postrema that are stimulated by apomorphine. Unlike some other phenothiazines, this compound has developed a specialized role as an antiemetic, with its pharmacological action primarily centered on central D2 receptor blockade rather than broader neuroleptic effects. This specific mechanism of action makes it exceptionally suitable for countering apomorphine-induced emesis, which is predominantly mediated through dopamine receptor activation in the CTZ. The apomorphine-induced vomiting model has therefore served as a fundamental tool for characterizing the efficacy and potency of this compound and similar antiemetic agents. [2]
Apomorphine hydrochloride: Prepare fresh solution for each experiment using sterile water for injection. Concentration typically 0.5-1.0 mg/mL for subcutaneous administration. Protect from light and oxidation. [1] [3]
This compound: Commercially available as pharmaceutical formulation for injection. Standard concentration for human studies: 10 mg/mL. Dilute as needed with appropriate vehicle. [2]
Control articles: Include both positive controls (established antiemetics such as metoclopramide or domperidone) and negative controls (saline or appropriate vehicle). [2] [3]
Administration supplies: Sterile syringes (1 mL for precise dosing), needles (25-27 gauge for subcutaneous injection), infusion pumps for continuous administration studies. [1]
Observation chambers: Appropriate enclosures for test subjects with clear visibility for behavioral monitoring.
Data recording system: Standardized data collection sheets or electronic capture system for recording latency, frequency, and duration of emetic episodes.
The human model of apomorphine-induced vomiting provides a direct translational approach for evaluating antiemetic efficacy in clinical populations or healthy volunteers. This model requires careful ethical consideration and protocol approval from institutional review boards before implementation. [3]
Table 1: Human Study Protocol Parameters
| Parameter | Specification | Notes |
|---|---|---|
| Subject Selection | Healthy male volunteers, age 20-40 | Exclusion criteria: gastrointestinal disorders, history of motion sickness, contraindications to study medications |
| Apomorphine Dose | 0.05 mg/kg subcutaneously | Uniform challenge dose established in clinical studies [3] |
| Test Compound Administration | This compound 10 mg intramuscular or intravenous | Administer 30-60 minutes prior to apomorphine challenge |
| Observation Period | 60 minutes post-apomorphine | Continuous monitoring for emetic episodes |
| Primary Endpoint | Complete prevention of vomiting | Binary outcome (yes/no) for vomiting within observation period |
| Secondary Endpoints | Nausea severity (subjective rating), time to first emetic episode, number of emetic episodes | Use standardized nausea rating scales (e.g., visual analog scale) |
Step-by-step procedure:
Pre-screening and consent: Obtain informed consent following institutional guidelines. Screen subjects for exclusion criteria through medical history and physical examination.
Pretreatment phase: Administer this compound (10 mg) via intramuscular injection 45 minutes before apomorphine challenge. Record baseline vital signs and subjective symptoms.
Apomorphine challenge: Prepare fresh apomorphine solution at concentration of 0.5 mg/mL. Administer subcutaneous injection at 0.05 mg/kg dose in upper arm or abdominal region.
Observation phase: Begin immediate timing upon apomorphine administration. Observe subject continuously for 60 minutes, recording:
Termination criteria: Discontinue observation if severe adverse effects occur. Provide rescue antiemetic if needed for subject comfort.
Data collection: Document all parameters systematically for subsequent analysis. [3]
While rats lack a functional vomiting reflex due to neuroanatomical differences including an elongated, narrow abdominal esophagus with reduced ability to shorten and absence of specific brainstem circuitry, other species such as dogs, cats, ferrets, and non-human primates serve as valuable models for apomorphine-induced emesis studies. The choice of species should consider their emetic competence and relevance to human physiology. [4]
Table 2: Animal Model Protocol Parameters
| Parameter | Canine Model | Ferret Model |
|---|---|---|
| Apomorphine Dose | 0.05-0.1 mg/kg subcutaneous | 0.05-0.25 mg/kg subcutaneous |
| This compound Dose | 0.5-2.0 mg/kg intramuscular | 1.0-5.0 mg/kg intramuscular |
| Pretreatment Time | 30-45 minutes before apomorphine | 30 minutes before apomorphine |
| Observation Period | 60 minutes | 45-60 minutes |
| Control Groups | Vehicle control, positive control antiemetic | Vehicle control, positive control antiemetic |
| Endpoint Measures | Latency to first vomit, number of emetic episodes, complete protection rate | Latency to first vomit, number of emetic episodes, complete protection rate |
Step-by-step procedure:
Animal acclimation: House animals in appropriate facilities with ad libitum access to water. Withhold food for 12-18 hours prior to experimentation to standardize gastric contents.
Pretreatment: Administer this compound at predetermined dose via appropriate route (intramuscular or intravenous) 30-45 minutes before apomorphine challenge.
Apomorphine challenge: Prepare fresh apomorphine solution. Administer subcutaneous injection at established emetic dose for the species.
Behavioral observation: Place animals in individual observation cages immediately after apomorphine administration. Record:
Data analysis: Compare treatment groups to controls using appropriate statistical methods. Primary efficacy endpoint is typically complete prevention of vomiting. [4] [2]
Table 3: Expected Efficacy Outcomes of this compound in Apomorphine-Induced Vomiting Models
| Model System | Complete Protection Rate | Reduction in Emetic Episodes | Reference |
|---|---|---|---|
| Human model | 80-100% (at 10 mg dose) | >90% reduction compared to placebo | [2] [3] |
| Canine model | 70-90% (dose-dependent) | 80-95% reduction compared to control | [2] |
| Comparative efficacy | This compound similar to metoclopramide, superior to placebo | Metoclopramide 35x more potent than chlorpromazine in blocking apomorphine-induced vomiting in dogs | [2] |
The expected outcomes from well-executed experiments should demonstrate a significant dose-dependent reduction in both the incidence and frequency of apomorphine-induced emesis. Complete protection against vomiting represents the primary efficacy endpoint, while increases in latency to first emetic episode provide additional evidence of antiemetic potency. [2] [3]
Appropriate statistical methods should be applied to determine significance of observed effects:
For categorical data (complete protection rates): Use Chi-square test or Fisher's exact test with significance set at p<0.05.
For continuous data (latency periods, number of episodes): Employ Student's t-test for pairwise comparisons or ANOVA for multiple groups with post-hoc testing.
Dose-response relationships: Calculate ED₅₀ values (dose producing 50% protection) using logistic regression or probit analysis.
Interpretation of results should consider the specific dopaminergic mechanism of apomorphine, which makes this model particularly sensitive to D2 receptor antagonists like this compound. Efficacy in this model strongly predicts clinical utility for conditions involving dopamine-mediated emesis, such as opioid-induced nausea or certain forms of vestibular dysfunction. [2]
The therapeutic efficacy of this compound in apomorphine-induced vomiting models stems from its specific antagonism of dopamine receptors in the chemoreceptor trigger zone. Understanding this mechanism is essential for proper application and interpretation of the model.
Diagram 1: Mechanism of this compound inhibition of apomorphine-induced vomiting. This compound acts as a competitive antagonist at D2 dopamine receptors in the chemoreceptor trigger zone (CTZ), blocking apomorphine's emetic signal before it reaches the vomiting center.
The dopaminergic emetic pathway illustrated in Diagram 1 demonstrates the specific site of action where this compound exerts its antiemetic effect. Apomorphine directly stimulates D2 dopamine receptors in the CTZ, which then activates the vomiting center in the medulla oblongata. This compound competes with apomorphine for binding at these receptors, preventing the initiation of the emetic cascade. This mechanism explains the high efficacy of this compound in this specific model compared to its variable effects against emesis triggered through other pathways (e.g., motion sickness or gastrointestinal irritation). [1] [2]
It is noteworthy that the area postrema region lacks a fully developed blood-brain barrier, allowing this compound and other antiemetics to access the D2 receptors despite potentially limited central nervous system penetration. This anatomical feature is exploited by several antiemetic drugs, including domperidone, which similarly demonstrates efficacy against apomorphine-induced vomiting despite poor blood-brain barrier penetration. [2]
Apomorphine stability: Apomorphine solutions are prone to oxidation, turning greenish when degraded. Always prepare fresh solutions immediately before use and protect from light. Discard any discolored solutions. [1]
Variable response: Some subject variability in apomorphine sensitivity is normal. Include positive controls in each experiment to validate model responsiveness.
Dose optimization: If complete protection is achieved at initial test dose, consider lower doses to establish dose-response relationship. Conversely, if protection is incomplete, evaluate higher doses (within safety limits).
The apomorphine-induced vomiting model exhibits high specificity for dopamine-mediated emetic pathways. While this makes it excellent for screening D2 antagonists like this compound, it may not predict efficacy against emesis triggered by other mechanisms (e.g., 5-HT3-mediated chemotherapy-induced nausea). Researchers should select this model specifically for evaluating compounds with suspected dopaminergic activity or for mechanistic studies of dopamine-mediated emesis. [4] [2]
The apomorphine-induced vomiting model provides a robust, specific, and reproducible method for evaluating the antiemetic efficacy of this compound and similar dopamine receptor antagonists. The well-characterized dopaminergic mechanism of apomorphine offers high predictive validity for clinical conditions involving dopamine-mediated nausea and vomiting. With appropriate protocol implementation and consideration of species-specific responses, this model continues to serve as a valuable tool in antiemetic drug development and mechanistic pharmacology research.
Thiethylperazine is a phenothiazine-derived antiemetic medication that has been used clinically for decades, with its efficacy documented across various emetic indications including postoperative nausea and vomiting (PONV) and chemotherapy-induced nausea and vomiting (CINV). The drug's development occurred during a period of significant advancement in antiemetic therapies, when serendipitous discoveries often led to repurposing of medications for nausea and vomiting indications [1]. This compound was initially investigated as part of the phenothiazine class, which emerged from early antihistamine research, with its specific antiemetic properties identified through methodical clinical investigation in the 1960s [2] [1].
The historical context of antiemetic development reveals that This compound was part of a broader class of dopamine receptor antagonists that were found to have significant antiemetic properties through their action on the chemoreceptor trigger zone [1]. Unlike some other phenothiazines that were developed primarily as antipsychotics, this compound was specifically developed and approved as an antiemetic, though it shares the multi-receptor targeting profile characteristic of this chemical class [3] [4]. Its clinical use has been documented in various settings, with research showing particular efficacy in postoperative settings and when combined with corticosteroids for chemotherapy-induced emesis [2] [5].
This compound exhibits a multimodal mechanism of action that contributes to its antiemetic efficacy. The drug functions primarily as an antagonist at multiple receptor sites, including:
This broad receptor antagonism profile distinguishes this compound from more selective antiemetics and may contribute to its efficacy across different emetic stimuli. The antiemetic effect is primarily mediated through antagonism of dopamine receptors in the chemoreceptor trigger zone (CTZ), an area located in the area postrema with a porous blood-brain barrier that can detect emetic toxins in the blood and cerebrospinal fluid [1]. Additionally, its action on histamine and muscarinic receptors may contribute to efficacy in motion sickness and vestibular-mediated nausea, though the drug is noted as not preventing vertigo or motion sickness according to some sources [3].
Recent research has revealed additional mechanisms that may be relevant to this compound's clinical profile. The drug has been shown to activate MRP1 transport protein (multidrug resistance-associated protein 1, encoded by ABCC1 gene), which clears beta-amyloid from the brain in mouse studies [4] [6]. However, subsequent PET imaging studies in wild-type and APP/PS1-21 mice failed to demonstrate significant stimulation of MRP1 transport activity in vivo, questioning the clinical relevance of this mechanism for antiemetic efficacy [6].
Figure 1: this compound's multi-receptor mechanism of action targeting both the chemoreceptor trigger zone (CTZ) and vomiting center through dopaminergic, histaminic, muscarinic, adrenergic, and serotonergic pathways. [3] [4] [1]
Early clinical trials of this compound established its efficacy and safety profile through controlled studies. Key historical trials employed methodologically sound approaches for their time, including double-blind techniques, placebo controls, and standardized outcome measures.
A foundational 1963 study by Taylor and Stoelting employed a double-blind technique in 663 surgical patients undergoing elective operations [2]. The trial design included:
The study demonstrated a significant reduction in postoperative emesis with both this compound doses compared to placebo, establishing its efficacy in PONV. The 10 mg dose was associated with increased incidence of hypotension, suggesting a dose-dependent safety consideration [2].
A 1991 randomized, double-blind, cross-over trial investigated this compound in 46 breast cancer patients receiving adjuvant FAC chemotherapy (fluorouracil, doxorubicin, cyclophosphamide) [5]. The sophisticated design included:
The trial demonstrated significantly better control of both vomiting (p < 0.01) and nausea (p < 0.02) with the this compound-methylprednisolone combination, with complete protection rates of 36% versus 18% for this compound alone [5]. The cross-over design efficiently demonstrated patient preference (70% versus 13%) for the combination therapy, providing robust evidence for the steroid combination strategy.
Table 1: Historical Clinical Trial Designs and Key Outcomes
| Trial Indication | Design | Population | Intervention | Comparator | Primary Outcomes | Key Results |
|---|---|---|---|---|---|---|
| PONV [2] | Double-blind, placebo-controlled | 663 surgical patients | This compound 5 mg or 10 mg IM | Placebo | Postoperative emesis incidence | Significant reduction with both doses |
| CINV [5] | Randomized, double-blind, cross-over | 46 breast cancer patients (FAC chemotherapy) | This compound 6.5 mg PO + methylprednisolone 250 mg IV | This compound + placebo | Vomiting episodes, nausea severity | Superior efficacy of combination (p<0.01 vomiting, p<0.02 nausea) |
Modern clinical trial designs for this compound must incorporate advances in antiemetic research methodology while accounting for the drug's established historical profile. Contemporary approaches should focus on optimized combination regimens, specific patient populations, and standardized endpoint assessment.
Based on historical data and contemporary understanding of risk factors, trial designs should include stratification by emetic risk:
The pediatric AML study by PMC (2014) demonstrated that increasing age is strongly associated with greater need for antiemetic alteration (switch and rescue), with each consecutive cycle of therapy associated with changing patterns of antiemetic needs [7]. This suggests that modern trials should include age stratification and longitudinal assessment across multiple chemotherapy cycles.
Contemporary trials should employ standardized endpoint frameworks that capture both efficacy and patient experience:
The 1991 CINV trial established the value of patient preference as an endpoint in cross-over designs, with 70% preference for the combination therapy providing compelling real-world relevance [5].
This protocol adapts and modernizes the approach used in the 1991 breast cancer trial [5] with contemporary standards of care.
Primary Objective: To evaluate the efficacy of this compound in combination with dexamethasone versus this compound alone for prevention of acute and delayed CINV following moderately emetogenic chemotherapy.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study
Population:
Intervention Group:
Control Group:
Assessment Schedule:
Statistical Considerations:
Based on the retrospective longitudinal cohort study of 1,668 pediatric AML patients [7], this protocol addresses the specific needs of this vulnerable population.
Primary Objective: To evaluate an age-stratified antiemetic protocol featuring this compound as rescue therapy for children with AML receiving emetogenic chemotherapy.
Study Design: Prospective, open-label, antiemetic alteration strategy trial
Population:
Baseline Antiemetic Prophylaxis:
Intervention Strategy:
Assessment Parameters:
Table 2: Detailed Dosing and Administration Guidelines
| Population | Setting | Route | Dose | Frequency | Duration | Key Monitoring |
|---|---|---|---|---|---|---|
| Adults [5] | CINV prophylaxis | Oral | 6.5-10 mg | Every 8 hours | 3 days | ECG for QTc prolongation |
| Adults [2] | PONV treatment | Intramuscular | 5-10 mg | Single dose | - | Blood pressure monitoring |
| Pediatrics [7] | CINV rescue | Oral | 0.5 mg/kg (max 10 mg) | Every 8 hours | As needed | Extrapyramidal symptoms |
Figure 2: Clinical trial workflow from screening through final assessment, highlighting key assessment parameters at each phase. [7] [2] [5]
Clinical trials of this compound should employ rigorous statistical methods appropriate for antiemetic studies:
The pediatric AML study [7] employed negative binomial regression for count data (antiemetic rescue rate) and logistic regression for binary outcomes (antiemetic switch), providing appropriate modeling for the complex longitudinal nature of antiemetic response across chemotherapy cycles.
Given this compound's known safety profile, focused monitoring should include:
The 1963 PONV study [2] identified increased hypotension with the 10 mg dose, suggesting dose-dependent cardiovascular effects that should be carefully monitored in contemporary trials.
Modern clinical trials of this compound must address unique ethical considerations given its established use but limited contemporary research. Key considerations include:
Regulatory strategy should consider this compound's approved status in many jurisdictions, potentially allowing for phase IV studies for new indications or combination regimens rather than full development programs.
This compound represents a historically effective antiemetic with a multi-receptor mechanism that may offer advantages in specific clinical situations. Contemporary clinical trial designs should build upon the methodologically sound historical studies while incorporating modern endpoint assessments, population stratification strategies, and combination approaches with current standard-of-care antiemetics.
Future research directions should include:
The continued investigation of this compound represents both a historical appreciation of established antiemetics and a forward-looking approach to optimizing nausea and vomiting control through multi-modal mechanisms.
This compound is a phenothiazine derivative with potent antiemetic properties that has been used for decades in the management of nausea and vomiting across various clinical contexts. Chemically identified as C~22~H~29~N~3~S~2~, this compound functions primarily as a dopamine receptor antagonist, particularly effective against nausea and vomiting associated with anesthesia, mildly emetic cancer chemotherapy agents, radiation therapy, and toxins [1] [2]. Unlike some antiemetic agents, this compound does not appear to prevent vertigo or motion sickness, indicating a specific mechanism of action targeted at certain pathways rather than a broad suppression of all emetic triggers [2]. Its historical use in human medicine and well-characterized pharmacological profile make it an excellent reference compound for validating animal models of emesis and screening novel antiemetic agents.
The utility of this compound in research extends beyond its direct antiemetic effects to its value as a comparative standard for evaluating new therapeutic entities. Despite its longstanding use, careful consideration must be given to species-specific differences in emetic mechanisms and drug metabolism when employing this compound in preclinical studies. These application notes provide comprehensive methodological guidance for researchers utilizing this compound in emesis research, with detailed protocols, data interpretation frameworks, and technical considerations to enhance experimental validity and reproducibility.
This compound exerts its primary antiemetic effects through central dopamine receptor antagonism, particularly at types 1, 2, and 4 dopamine receptors in the chemoreceptor trigger zone (CTZ) [1] [2]. This brain region, located in the area postrema, lacks a complete blood-brain barrier and can detect emetic toxins in both the blood and cerebrospinal fluid. By blocking dopamine receptors in the CTZ, this compound prevents the initiation of the emetic reflex in response to various provocative stimuli. Additionally, this compound demonstrates significant antagonistic activity at 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, α~1~-adrenergic receptors, and histamine H~1~ receptors [2], though its antiemetic efficacy is primarily attributed to dopamine receptor blockade.
Table 1: Pharmacological Profile of this compound
| Parameter | Characteristics | Research Implications |
|---|---|---|
| Primary Mechanism | D~2~ dopamine receptor antagonist | Most effective against CTZ-mediated emesis |
| Secondary Targets | 5-HT~2A~, 5-HT~2C~, muscarinic (M~1~-M~5~), α~1~, H~1~ receptors | Potential side effects profile |
| Protein Binding | 60% | Moderate plasma protein binding |
| Elimination Route | Primarily renal | Consider renal function in animal models |
| Chemical Properties | Phenothiazine derivative, yellowish powder | Light-sensitive, store protected from light |
| Solubility | Slightly soluble in ethanol/methanol; very slightly soluble in water | Use maleate salt for better solubility |
The multi-receptor profile of this compound contributes to both its therapeutic effects and its side effect spectrum. Unlike newer antiemetic agents with more selective receptor targets, this compound's broader pharmacological activity may result in sedative effects, orthostatic hypotension, and occasional extrapyramidal symptoms [1], particularly at higher doses. These effects should be carefully monitored in animal studies as they may confound behavioral assessments. Research indicates that this compound does not significantly block dopamine within the tubero-infundibular tract, potentially explaining the relatively lower incidence of hyperprolactinemia compared with typical antipsychotic agents [2].
The following diagram illustrates the primary mechanism of this compound's antiemetic action at the neurocircuitry level:
Diagram 1: Mechanism of this compound Antiemetic Action. This compound primarily blocks dopamine receptors in the chemoreceptor trigger zone (CTZ), preventing the initiation of the emetic reflex in response to various stimuli.
The choice of appropriate animal species is fundamentally critical in emesis research, as significant differences exist in the presence and characteristics of the vomiting reflex across mammalian species. Several common laboratory animals, including rats, mice, hamsters, guinea pigs, and rabbits, lack a functional vomiting reflex [3]. This absence appears to be related to a combination of anatomical factors (e.g., elongated, narrow abdominal esophagus with reduced ability to shorten), neural circuitry differences (e.g., lack of specific medial medullary reticular neurons that provide input to phrenic motor neurons), and behavioral adaptations (e.g., neophobia and nibbling food intake patterns) [3]. These species have developed alternative protective mechanisms against toxins, most notably rapidly learned aversions to novel foods that might contain toxins.
In contrast, the vomiting reflex is present in several mammalian Orders that are commonly used in emesis research, including Primates (e.g., humans, Cynomolgus monkeys, marmosets), Carnivora (dogs, cats, ferrets), and Insectivora (e.g., house musk shrew, Suncus murinus) [3]. The house musk shrew (Suncus murinus) has gained particular prominence in emesis research due to its small size, ease of handling, and reliable emetic response to diverse stimuli. For studies requiring the use of rodent models, researchers often employ behavioral proxies for nausea and malaise, such as pica (consumption of non-nutritive substances like clay) and conditioned flavor avoidance or aversion [3].
Table 2: Animal Model Selection for Emesis Research
| Species | Vomiting Reflex | Key Characteristics | Research Applications |
|---|---|---|---|
| House musk shrew (Suncus murinus) | Present | Small size, sensitive to various emetic stimuli, cost-effective | Broad screening of emetic/antiemetic agents |
| Ferret (Mustela putorius furo) | Present | Well-characterized emetic reflex, predictive for chemotherapy-induced emesis | Cytotoxic drug studies, mechanism investigation |
| Dog (Canis familiaris) | Present | Larger size allows repeated sampling, translatable to human physiology | Radiation-induced emesis, pharmacokinetic studies |
| Non-human primates | Present | Closest phylogenetic relation to humans, high translational value | Advanced validation of antiemetic efficacy |
| Rat/Mouse (Rodentia) | Absent | Require alternative behavioral measures (pica, conditioned aversion) | Neurobiological basis of nausea, toxin avoidance behaviors |
The structural characteristics of species capable of vomiting differ significantly from non-vomiting species in ways that facilitate the emetic reflex. Emetic species typically have a relatively wider and shorter abdominal esophagus, which provides less resistance to the flow of vomitus [3]. Additionally, the vagus nerve in emetic species has a greater ability to shorten the esophagus longitudinally, further reducing resistance during vomiting. The diaphragm in emetic species often appears more muscular with a reduced area of central tendon, though this is not a universal finding across all emetic species [3]. These anatomical specializations highlight the importance of selecting appropriate animal models that closely replicate the human emetic response when investigating the efficacy of antiemetic agents like this compound.
From a neural circuitry perspective, the brainstem organization differs between vomiting and non-vomiting species. Research comparing rats (non-vomiting) and ferrets (vomiting) has revealed that certain medial medullary reticular neurons that provide input to phrenic motor neurons appear to be absent in the rat [3]. These neurons are believed to play an important role in coordinating the complex respiratory and abdominal motor patterns required for the act of vomiting. Furthermore, while both vomiting and non-vomiting species possess an area postrema (the site of the CTZ), the functional integration of this structure with other brainstem nuclei involved in emesis appears to differ between species [3].
The radiation-induced emesis model has been extensively characterized in several species, particularly dogs and ferrets, and provides a standardized, controlled stimulus for evaluating antiemetic efficacy. This model is highly relevant for preclinical screening of agents intended for use in radiotherapy patients. The following protocol describes methodology adapted from published studies using this compound in canine models [4]:
In a canine study of radiation emesis, this compound demonstrated significant efficacy in reducing emetic episodes when administered prior to radiation exposure [4]. The drug's effect typically manifests within 30-60 minutes of administration, with duration of action lasting several hours. The intramuscular route provides more consistent bioavailability compared to oral administration in animal models, particularly when nausea might otherwise impair gastric emptying and drug absorption.
While this compound is not primarily indicated for motion sickness, it has been evaluated in models of vestibular-mediated emesis. The following protocol describes methodology suitable for ferrets or Suncus murinus:
It is noteworthy that the efficacy of this compound in motion sickness models is less established than for other emetic stimuli, consistent with clinical observations that it is not primarily recommended for this indication [2].
The following diagram illustrates the standardized experimental workflow for evaluating this compound in animal models of emesis:
Diagram 2: Experimental Workflow for this compound Evaluation in Animal Models. The standardized protocol ensures consistent methodology across studies for reliable comparison of antiemetic efficacy.
The evaluation of antiemetic efficacy in animal models relies on both quantitative metrics of the emetic response and qualitative behavioral assessments that may reflect nausea or malaise. The most straightforward endpoints involve direct counting of emetic episodes, but comprehensive analysis should include multiple dimensions of the response:
Primary Efficacy Endpoints:
Secondary Behavioral Endpoints:
Table 3: Key Parameters for Evaluating this compound Efficacy
| Parameter | Measurement Method | Interpretation | Species Applicability |
|---|---|---|---|
| Emesis Incidence | Direct observation of vomiting episodes | Primary efficacy measure | Vomiting species only |
| Retching Frequency | Count of abortive vomiting efforts | Indicates incomplete suppression | Vomiting species only |
| Pica Behavior | Kaolin clay consumption | Proxy for nausea in rodents | Non-vomiting species |
| Conditioned Flavor Avoidance | Two-bottle preference test | Learned aversion measure | All species |
| Plasma Vasopressin | Radioimmunoassay | Objective physiological marker | All species |
| Gastric Dysrhythmias | Electrogastrography | Gastric rhythm disturbance | All species |
Appropriate experimental design is crucial for generating statistically valid and reproducible results in emesis research. Studies should employ randomized treatment assignment with adequate sample sizes to detect clinically relevant effect sizes. For preliminary dose-finding studies, 6-8 animals per group may be sufficient, while definitive efficacy studies should include 10-12 animals per group to account for individual variability in emetic response.
The analysis of emesis data presents specific statistical challenges due to the typical non-normal distribution of count data (number of emetic episodes) and the presence of animals with complete protection from emesis (zero counts). These data characteristics often necessitate the use of non-parametric statistical tests (Mann-Whitney U test for two groups, Kruskal-Wallis test for multiple groups) rather than parametric tests assuming normal distribution. For latency data, survival analysis methods (Kaplan-Meier curves with log-rank test) may be appropriate, particularly when some animals do not emesis during the observation period (right-censored data).
When designing studies to evaluate this compound, researchers should consider including both a vehicle control group (receiving no active treatment) and a positive control group (receiving an established antiemetic with known efficacy) to validate the sensitivity of the experimental model. This design allows for both internal validation of the test system and comparative assessment of this compound's efficacy relative to other therapeutic options.
This compound is typically administered as the maleate salt in research settings, with 10 mg of this compound maleate approximately equivalent to 6.3 mg of this compound base [1]. The drug is commercially available as a yellowish, granular powder that is odorless or has a slight odor. It should be stored airtight and protected from light, as phenothiazine derivatives are generally light-sensitive. This compound maleate decomposes at 188-190°C [1].
For laboratory use, the following formulation guidelines are recommended:
Recent research has highlighted additional considerations for this compound use in chronic studies. A 2025 investigation in a Tg4-42 mouse model of Alzheimer's disease found that long-term this compound treatment (10 mg/kg daily for 6 months) impaired spatial learning in the Morris Water Maze and reduced locomotion, despite improving recognition memory [5]. These findings suggest that chronic administration may produce different effect profiles than acute dosing, an important consideration for study design.
This compound remains a valuable pharmacological tool for emesis research despite its longstanding clinical use. Its well-characterized dopamine antagonist profile makes it particularly useful as a reference compound when evaluating novel antiemetic agents with similar mechanisms of action. The drug's efficacy across multiple emetic stimuli (radiation, chemotherapy, toxins) supports its continued use in validating animal models and screening approaches.
Emerging research applications for this compound extend beyond traditional antiemetic testing. Recent investigations in Alzheimer's disease models suggest potential neuroprotective effects [5], though the functional significance of these findings requires further exploration. Additionally, comparative studies using this compound continue to elucidate fundamental mechanisms of emetic circuitry and species-specific differences in vomiting reflex organization [3].
When incorporating this compound into research programs, investigators should carefully consider species selection, appropriate dosing regimens, and comprehensive endpoint assessment to maximize the validity and translational potential of their findings. The protocols and guidelines presented in this document provide a foundation for rigorous, reproducible investigation of antiemetic mechanisms and therapeutics.
Clinical studies indicate that thiethylperazine's antiemetic effect is significantly improved when combined with corticosteroids, particularly in the context of moderately emetogenic chemotherapy.
Table 1: Clinical Trial of this compound (T) Combination Therapy in Breast Cancer Patients Receiving FAC Chemotherapy [1]
| Trial Parameter | Details |
|---|---|
| Design | Randomized, double-blind, cross-over trial |
| Patients | 44 evaluable women with breast cancer |
| Regimen 1 | This compound (6.5 mg p.o. every 8 h x 3 days) + Methylprednisolone (250 mg i.v. x 2 doses) |
| Regimen 2 | This compound (6.5 mg p.o. every 8 h x 3 days) + Placebo |
| Efficacy (T+MP vs. T+Placebo) | Vomiting (Complete Protection): 36% vs. 18% (p<0.01) Nausea (None/Slight): 59% vs. 27% (p<0.02) | | Patient Preference | 70% preferred T+MP vs. 13% preferred T+Placebo (p<0.001) | | Common Side Effects | Facial flushing (22%), euphoria (27%) with T+MP; dry mouth and sedation common in both. |
This compound is a phenothiazine derivative whose antiemetic action is primarily mediated through dopamine D2 receptor antagonism [2]. The following diagram illustrates its primary mechanism and key considerations for combination therapy.
Key Pharmacological Details [3] [4] [2]:
This protocol is based on the clinical trial design evaluating this compound with methylprednisolone for chemotherapy-induced nausea and vomiting (CINV) [1].
1. Objective To evaluate the antiemetic efficacy and safety of this compound in combination with methylprednisolone compared to this compound alone in patients receiving moderately emetogenic chemotherapy (e.g., FAC regimen).
2. Materials
3. Methodology The experimental workflow involves patient screening, randomization, drug administration, and multi-day monitoring as outlined below.
Combination therapy requires careful attention to the safety profile of this compound and potential interactions.
Table 2: this compound Safety Profile and Major Interactions [3] [6] [4]
| Category | Details |
|---|---|
| Common Side Effects | Drowsiness, dizziness, dry mouth, sedation, blurred vision. |
| Serious Side Effects | Extrapyramidal symptoms (e.g., muscle spasms, tremor, uncontrollable movements), convulsions, neuroleptic malignant syndrome, jaundice, blood dyscrasias. |
| Contraindications / Warnings | Severe CNS depression, coma, pediatric population (due to increased sensitivity), and in patients with known hypersensitivity to phenothiazines. Black Box Warning: Not for use in treatment of vomiting in children and adolescents. |
| Major Drug Interactions | CNS Depressants (alcohol, benzodiazepines, opiates): Additive sedative effects. Epinephrine: May reverse its pressor effect. Sympathomimetics (e.g., pseudoephedrine): May antagonize effects and potentially increase arrhythmia risk. |
| Special Populations | Elderly: More sensitive to side effects like confusion, drowsiness, and hypotension. Parkinson's Disease: May exacerbate symptoms. Pregnancy/Lactation: Risk not established; use with caution. |
While historical data shows this compound can be effective in combination, its role in modern antiemetic therapy is limited. Current guidelines for highly and moderately emetogenic chemotherapy recommend combination regimens based on 5-HT3 receptor antagonists (e.g., ondansetron, palonosetron), NK1 receptor antagonists (e.g., aprepitant), dexamethasone, and olanzapine [7]. These modern regimens have demonstrated superior efficacy in controlling CINV, particularly in the delayed phase.
This compound's use is constrained by its side effect profile, especially the risk of extrapyramidal symptoms, and the widespread availability of better-tolerated and more effective alternatives [7] [2]. Consequently, it is not included in contemporary antiemetic guidelines.
1. Established Antiemetic Application Thiethylperazine is a piperazine phenothiazine traditionally used to relieve nausea and vomiting [1]. Its efficacy is attributed to a direct action on both the Chemoreceptor Trigger Zone (CTZ) and the vomiting center in the brain [2]. It has been used to manage nausea and vomiting in various clinical settings, including postoperative recovery and radiation therapy [3] [1] [4].
2. Proposed Mechanism of Action for Nausea Control The antiemetic effect primarily stems from the blockade of dopamine D2 receptors in the CTZ, a brain region that detects emetic toxins in the blood and cerebrospinal fluid [5] [2]. This blockade inhibits the triggering of the vomiting reflex.
3. An Emerging Application: Investigation in Alzheimer's Disease Recent preclinical research has identified this compound as a stimulator of Multidrug Resistance-Associated Protein 1 (MRP1) transport activity [6]. MRP1 is believed to contribute to the clearance of amyloid-beta (Aβ) peptides from the brain. Enhanced clearance of these peptides, which form plaques in Alzheimer's disease, could potentially slow disease progression. A clinical study (DrainAD, NCT03417986) has been conducted to assess the safety and efficacy of this compound for increasing Aβ efflux in patients with early to mild Alzheimer's disease [6].
4. Safety and Tolerability Profile this compound carries a well-documented risk of certain adverse effects, which is critical for risk-benefit assessment in any application.
Protocol 1: Clinical Administration for Nausea and Vomiting This protocol outlines the established clinical use of this compound.
Protocol 2: Assessing MRP1 Stimulation for Alzheimer's Disease (Preclinical) This protocol is derived from a recent research study investigating the novel mechanism of this compound [6].
The tables below summarize key quantitative data from the provided information.
Table 1: Clinical Dosage and Administration of this compound
| Parameter | Specification |
|---|---|
| Indication | Relief of nausea and vomiting [2] |
| Available Forms | 10 mg tablets; 10 mg/2 mL IM injection [2] |
| Adult Dosage | 10 mg, one to three times daily [10] [9] |
| Administration | Oral with food/milk; Deep IM into large muscle [10] [2] |
| Post-Injection Care | Patient should lie down for ≥1 hour [9] [2] |
Table 2: Key Safety Considerations for this compound
| Category | Details |
|---|---|
| Warnings | May impair mental/physical abilities; Contains sulfites (injection) which can cause allergic reactions; Can potentiate CNS depressants (alcohol, barbiturates, etc.) [2] |
| Common Side Effects | Drowsiness, dizziness, dry mouth, headache, agitation [7] [8] |
| Serious Adverse Reactions | Extrapyramidal symptoms (e.g., parkinsonism, dystonia), convulsions, neuroleptic malignant syndrome (NMS), cholestatic jaundice, blood dyscrasias, hypotension [7] [5] [2] |
| Contraindications | Severe CNS depression, coma, hypersensitivity to phenothiazines, pregnancy [2] |
Table 3: Preclinical Protocol for MRP1 Activity Assessment [6]
| Component | Description |
|---|---|
| Animal Models | Wild-type, APP/PS1-21, Abcc1(−/−) mice |
| This compound Dose | 15 mg/kg |
| Route & Frequency | Oral, once daily |
| Treatment Duration | 5 days |
| Assessment Tool | [11C]BMP PET imaging |
| Primary Metric | Elimination rate constant (k_elim) of radioactivity from brain and lungs |
| Reported Outcome | No significant change in k_elim after treatment |
The diagram below illustrates the established antiemetic mechanism of this compound and the experimental workflow for investigating its potential new application in Alzheimer's disease.
> Diagram Overview: The diagram contrasts the established antiemetic mechanism of this compound (left) with the research protocol for its potential new application in Alzheimer's disease (right). The antiemetic pathway shows how the drug blocks dopamine receptors in the CTZ to prevent vomiting. The experimental workflow outlines the key steps from animal modeling to PET imaging used to investigate the drug's effect on MRP1-mediated amyloid-beta clearance [6] [5] [2].
This compound has a well-defined profile as a potent antiemetic, functioning primarily through central D2 dopamine receptor blockade. While recent exploratory research has proposed a novel mechanism involving MRP1 stimulation for potential application in Alzheimer's disease, direct in vivo evidence for this effect is currently lacking [6]. Future work should focus on validating this mechanism in higher-order species and humans. In its established use, careful patient selection and monitoring for neurological side effects, particularly extrapyramidal symptoms, are paramount for safe and effective clinical application.
Thiethylperazine is a dopamine receptor antagonist, and its therapeutic antiemetic effect is primarily due to the blockade of D₂ dopamine receptors in the chemoreceptor trigger zone (CTZ) [1] [2]. However, this same mechanism is responsible for the development of EPS when dopamine antagonism occurs in the nigrostriatal pathway of the basal ganglia [1].
The table below summarizes the key receptor interactions of this compound:
| Receptor Type | Action | Clinical Correlation |
|---|---|---|
| D₂ Dopamine | Antagonist [1] [3] [2] | Antiemetic effect; causation of Extrapyramidal Symptoms (EPS) [1]. |
| 5-HT₂A/2C (Serotonin) | Antagonist [1] [3] [2] | Contributes to antipsychotic effect; may modulate EPS profile [1]. |
| H₁ Histamine | Antagonist [1] [2] | Sedation [1]. |
| Muscarinic (M1-M5) | Antagonist [1] [2] | Anticholinergic effects (e.g., dry mouth, blurred vision) [1]. |
| α₁-Adrenergic | Antagonist [1] [2] | Potentially contributes to hypotension [1]. |
The following diagram illustrates the neurochemical pathway leading to EPS:
For researchers observing EPS in a clinical study setting, the following guide outlines the common manifestations and recommended management actions.
| EPS Syndrome | Key Clinical Features | Recommended Management & Research Protocol Actions |
|---|
| Acute Dystonia | Involuntary, sustained muscle contractions: torticollis (neck), oculogyric crisis (eyes), trismus (jaw) [4] [5] [6]. | 1. Drug Withdrawal: Immediately discontinue this compound [6]. 2. Anticholinergic Admin: Administer anticholinergic agent (e.g., benztropine, diphenhydramine) IM/IV [4]. | | Akathisia | Subjective & objective motor restlessness; inability to remain still [4] [5] [6]. | 1. Drug Cessation/Reduction: Stop or significantly reduce dosage [6]. 2. Symptom Management: Consider switch to lower-potency antiemetic; benzodiazepines may be used [7]. | | Pseudoparkinsonism | Bradykinesia, muscle rigidity, "cogwheel" rigidity, tremor, shuffling gait, mask-like facies [4]. | 1. Discontinue Drug: Cease this compound administration [6]. 2. Anticholinergic Treatment: Use anticholinergic agents (e.g., benztropine) for symptom relief [4]. |
Q1: What is the typical onset time for EPS after this compound administration? The onset can be rapid. Case reports indicate that dystonic reactions can occur after just a few doses of the drug. The symptoms are generally reversible upon discontinuation [4] [3].
Q2: Are certain populations at higher risk for developing EPS? Yes, available data suggests that children, young adults, and the elderly are more sensitive to the effects of phenothiazines like this compound and are at an increased risk [8] [6]. Dehydration or severe illness may also be contributing factors [8].
Q3: How can EPS be distinguished from symptoms of a primary disease? This is a critical diagnostic challenge. The extrapyramidal symptoms caused by this compound can mimic the CNS signs of underlying conditions like Reye's Syndrome or other encephalopathies. A thorough patient history and the temporal relationship between drug initiation and symptom appearance are key. The package insert specifically warns against using this compound in young patients where Reye's Syndrome is suspected [6].
Q4: What are the key contraindications for this compound use in a study protocol? this compound is contraindicated in patients with:
Q5: What are the recommendations for managing an overdose? Manifestations of acute overdose primarily reflect CNS effects and can include pronounced EPS, confusion, convulsions, respiratory depression, and hypotension [1] [6] [3]. Management is supportive and includes:
Thiethylperazine is a phenothiazine derivative whose antiemetic effect is linked to its central antidopaminergic action, primarily in the medullary chemoreceptor trigger zone [1]. Sedation and drowsiness are common side effects of this class of drugs [2] [3].
The table below summarizes the core issue and potential investigative approaches for managing this sedation.
| Aspect | Details for Investigators |
|---|---|
| Primary Mechanism | Antagonism of central dopamine D2 receptors [4] [1]. |
| Research Approaches | Dosage Optimization: Explore minimum effective dose to reduce CNS exposure [5] [6]. Route of Administration: Compare systemic sedation with oral/IM routes versus potentially lower exposure with rectal suppository [5] [7]. Scheduled Dosing: Investigate if bedtime administration minimizes impact on daytime alertness. |
For your experimental planning, here is a consolidated view of this compound's dosage and observed side effects from clinical studies.
Table 1: Dosage Forms and Regimens
| Route of Administration | Standard Adult Dose | Frequency | Notes |
|---|---|---|---|
| Oral (Tablets) | 10 mg | 1 to 3 times daily | Taken with food or water to reduce GI irritation [5]. |
| Intramuscular (Injection) | 10 mg | 1 to 3 times daily | Administered via deep IM injection [5] [3]. |
| Rectal (Suppositories) | 10 mg | 1 to 3 times daily | An alternative for patients unable to take oral medication [5]. |
Table 2: Documented Adverse Effects in Clinical Use
| Side Effect Category | Common Effects | Less Common / Serious Effects |
|---|---|---|
| Central Nervous System | Drowsiness, dizziness, headache, restlessness [2] [3]. | Extrapyramidal symptoms (dystonia, akathisia, pseudo-parkinsonism), confusion, seizures, Neuroleptic Malignant Syndrome (potential) [2] [4]. |
| Autonomic Nervous System | Dry mouth, blurred vision [2] [3]. | Difficulty urinating, constipation [6] [7]. |
| Other Systems | Peripheral edema [3]. | Cholestatic jaundice, blood dyscrasias, hypotension, hypersensitivity reactions [2] [3] [7]. |
The following methodology is adapted from a published study investigating this compound in breast cancer patients receiving chemotherapy [8].
The following diagram outlines a systematic approach to investigating and mitigating this compound-induced sedation.
When designing your experiments, please also consider:
Issue 1: Managing Sulfite Sensitivity in Preclinical Formulations Thiethylperazine injection contains sodium metabisulfite, a sulfite that may cause allergic-type reactions [1].
Issue 2: Addressing Suspected Anaphylactic Reactions Case reports have documented anaphylactic reactions coincident with this compound therapy [2] [3].
Issue 3: Differentiating Anaphylaxis from Extrapyramidal Side Effects Researchers should be able to distinguish between two distinct, serious adverse event profiles.
The table below contrasts the key features of these adverse events to aid in identification.
| Feature | Anaphylactic Reaction | Extrapyramidal Symptoms (EPS) |
|---|---|---|
| Primary Mechanism | Immunoglobulin E (IgE)-mediated hypersensitivity [3]. | Dopamine receptor blockade in the basal ganglia [4] [2]. |
| Time to Onset | Can occur within hours of exposure (e.g., 3 hours post-dose) [2]. | May occur with higher doses or prolonged administration [4]. |
| Key Clinical Signs | Difficulty breathing, swelling of lips/tongue/face, hives, angioedema [2] [1]. | Muscle spasms (face, neck, back), tremor, shuffling gait, restlessness (akathisia), mask-like face [2] [1]. |
| Required Management | Immediate discontinuation, emergency medical care (e.g., epinephrine) [2]. | Discontinuation of drug; may require anticholinergic agents (e.g., biperiden) for treatment [2] [3]. |
For a clear overview of the decision-making process, the following diagram outlines the key steps for identifying and managing these adverse events.
Q1: What are the known allergenic and sensitizing components in this compound formulations?
Q2: Are there specific drug interactions that could potentiate this compound's toxicity in a research model?
Q3: What other serious non-allergic adverse events should be monitored during investigation?
For researchers needing to quantify thiethylperazine, particularly in complex matrices like plasma or pharmaceutical formulations, a novel electrochemical method has been established.
Table 1: Voltammetric Method for this compound Determination [1]
| Parameter | Specification |
|---|---|
| Electrode | Glassy carbon electrode (GC) modified with semi-graphitized carbon nanofibers/MnO nanocomposite (eCNF/MnO/GC) |
| Technique | Differential pulse voltammetry (DPT) and Amperometry under flow injection analysis (FIA) |
| Linearity Range | 0.05 to 2.2 µmol L⁻¹ |
| Detection Limit | 6.3 nmol L⁻¹ (with 30 s preconcentration) |
| Supporting Electrolyte | 0.05 mol L⁻¹ acetate buffer (pH 5.6) |
| Repeatability (RSD) | 1.3% (at 0.1 µmol L⁻¹ concentration) |
| Application | Successful determination in tablets and plasma with good recovery (98–103%) |
Experimental Protocol for Voltammetric Determination [1] This protocol is for high-sensitivity determination of this compound (THP) using a modified glassy carbon electrode.
While therapeutic drug monitoring of serum levels is not common practice for this compound, safety surveillance in a clinical trial or development context focuses on monitoring for adverse effects.
Table 2: Key Safety Parameters and Potential Adverse Effects [2] [3]
| Category | Parameters / Effects to Monitor |
|---|---|
| Central Nervous System | Extrapyramidal symptoms (dystonia, torticollis, akathisia, oculogyric crises), drowsiness, dizziness, headache, confusion, convulsions, tremors, muscle rigidity. |
| Autonomic Nervous System | Dryness of the mouth, blurred vision, tachycardia, constipation. |
| Hepatic System | Liver function tests (for potential cholestatic jaundice). |
| Cardiovascular System | Blood pressure (for hypotension, postural hypotension), heart rate, ECG changes. |
| Hematologic System | Complete blood count (for potential blood dyscrasias like agranulocytosis, leukopenia). |
| Other Systems | Peripheral edema, allergic reactions (e.g., skin rashes, asthma), fever, neuroleptic malignant syndrome (hyperpyrexia, muscle rigidity, altered mental status). |
Mechanism of Action and Pathways this compound is a dopamine antagonist, and its antiemetic effect is likely associated with central antidopaminergic actions in the chemoreceptor trigger zone [4]. The following diagram illustrates its primary known pathway and an area of ongoing research.
Q1: What should I do if my electrochemical analysis shows poor sensitivity or a high detection limit?
Q2: What are the critical contraindications and safety warnings for administering this compound in a clinical study?
Q3: Are there any known drug interactions that are critical for patient safety? Yes. This compound can potentiate central nervous system (CNS) depressants, including alcohol, barbiturates, anesthetics, and opiates [2] [3]. Concomitant use requires caution as it can lead to profound sedation and respiratory depression. It should not be used with epinephrine for treating drug-induced hypotension due to the risk of a reversed epinephrine effect [2].
This section addresses common questions regarding the basic storage and handling of Thiethylperazine dimaleate for research purposes.
| Question | Answer & Key Data | Source / Rationale |
|---|---|---|
| What are the recommended storage conditions? | Store at 4°C in a tightly sealed container, protected from light. Keep in a cool, well-ventilated area. | Manufacturer's MSDS [1] |
| Is it classified as a hazardous substance? | Classified as a non-hazardous substance or mixture. Not classified for transport. | Manufacturer's MSDS [1] |
| What are the main stability risks during handling? | Incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. Avoid dust formation and inhalation. | Manufacturer's MSDS [1] |
| What is a key first-aid measure after exposure? | In case of inhalation: Relocate to fresh air. In case of ingestion: Do NOT induce vomiting unless directed by medical personnel. | Manufacturer's MSDS [1] |
For researchers quantifying this compound, especially in complex matrices like plasma, recent electrochemical methods offer high sensitivity.
This methodology uses a modified glassy carbon electrode for highly sensitive and repeatable measurement.
Workflow:
The workflow can be visualized as follows:
Troubleshooting the Analytical Method:
While specific kinetic data for this compound is not available, the following principles are critical for designing your stability studies.
The primary goal of stability testing is to determine a drug's shelf life by understanding its degradation kinetics under various environmental factors.
Stability studies use standardized storage conditions to simulate real-world scenarios and predict shelf life. The following table summarizes these standard conditions:
| Study Type | Temperature | Relative Humidity (RH) | Typical Duration | Purpose |
|---|---|---|---|---|
| Long-Term | 25°C ± 2°C | 60% ± 5% | 24-36 months | Simulates recommended storage; determines shelf life [4] |
| Intermediate | 30°C ± 2°C | 65% ± 5% | e.g., 24 months | Bridges data between long-term and accelerated [4] |
| Accelerated | 40°C ± 2°C | 75% ± 5% | e.g., 6 months | Rapidly predicts stability & identifies degradation pathways [4] |
To summarize the key technical data:
Thiethylperazine is a phenothiazine derivative that exerts its effects through receptor antagonism. Its interaction with other CNS depressants is primarily due to the additive depressive effect on the central nervous system [1] [2].
Mechanism of Action Summary:
The following diagram illustrates the primary receptor targets and the potential for additive effects with other CNS depressants.
The table below summarizes critical quantitative data and specific drug interaction warnings.
| Parameter | Details & Quantitative Data | Source / Significance |
|---|---|---|
| Protein Binding | 60% [1] | Potential for displacement interactions with other highly protein-bound drugs. |
| Elimination Route | Urine [1] | Important for patients with impaired renal function. |
| Stated Interaction | "Phenothiazines are capable of potentiating CNS depressants (e.g., barbiturates, anesthetics, opiates, alcohol, etc.)" [2] | Direct warning from prescribing information. |
| Explicit Contraindications | Isocarboxazid, Saquinavir [3] [4] | Absolute avoidance is required with these medications. |
When designing studies or managing therapy involving this compound, consider the following protocols to mitigate risks.
Q1: What is the specific concern with combining this compound and alcohol? Combining this compound with alcohol produces additive CNS depression, leading to severe drowsiness and significantly impaired judgment and coordination. The official prescribing information explicitly warns against this combination [2] [4].
Q2: Are there any absolute drug contraindications beyond general CNS depressants? Yes. Concomitant use with Isocarboxazid (an MAOI inhibitor) and Saquinavir (an HIV protease inhibitor) is strictly contraindicated. Your doctor or protocol should not prescribe this compound with these agents [3] [4].
Q3: What is the recommended action if a suspected overdose or severe interaction occurs? Manifestations can include extrapyramidal symptoms (EPS), confusion, convulsions, respiratory depression, and hypotension. Treatment is supportive and may include gastric lavage if ingestion was recent and the patient is unconscious (with a cuffed endotracheal tube in place). There is no specific antidote [1] [2].
The core difference lies in their primary molecular targets, which informs their clinical application [1].
| Attribute | Thiethylperazine | Ondansetron |
|---|---|---|
| Drug Class | Dopamine receptor antagonist (Phenothiazine derivative) [1] | Serotonin (5-HT3) receptor antagonist [1] |
| Primary Mechanism | Blocks D2 dopamine receptors in the Chemoreceptor Trigger Zone (CTZ) [1] | Blocks 5-HT3 receptors in the CTZ and gastrointestinal tract [1] |
| Other Receptors | Also has antihistaminic and anticholinergic properties [1] | Highly selective for 5-HT3 receptors [1] |
The following diagram illustrates these distinct neurohumoral pathways and sites of action.
Clinical efficacy varies significantly depending on the cause of nausea and vomiting, as shown in the table below.
| Clinical Setting | This compound | Ondansetron | Comparative Findings |
|---|---|---|---|
| Chemotherapy (FAC regimen) | Combined protocol (this compound, methylprednisolone, amitriptyline): Complete protection fell from 62.6% (1st course) to 48.6% (6th course) [2]. | Granisetron (same class): ~70% complete response in moderate emetogenic regimens; efficacy decreased over cycles with high-dose cisplatin [2]. | Class advantage to 5-HT3 RAs. 5-HT3 RAs are more effective than dopamine antagonists like this compound for chemotherapy- and radiation-induced nausea and vomiting [3]. |
| Radiation (RINV) | Not prominently featured in modern RINV studies. | Superior for prophylaxis. 5-HT3 RAs are significantly more efficacious than placebo/dopamine antagonists for complete control of vomiting and nausea [3]. | |
| Emergency Dept. (Gastroenteritis/other) | Data for this compound is lacking. | In a randomized trial vs. prochlorperazine (same class as this compound), ondansetron was equally effective for vomiting but less effective for nausea control at 31-120 minutes [4]. | Mixed results by symptom. While vomiting control was similar, the dopamine antagonist was superior for sustained nausea relief in this setting [4]. |
| Pregnancy | Not recommended [1]. | Not a first-line option [1]. | Different standard of care. First-line options are antihistamines (doxylamine) and metoclopramide [1]. |
Their distinct mechanisms lead to different adverse effect concerns [1].
Both drugs exert antiemetic effects primarily through dopamine receptor antagonism in the chemoreceptor trigger zone (CTZ). However, their affinity for other neurotransmitter receptors accounts for differences in their side effect profiles and clinical use.
The table below summarizes the key receptor interactions and primary antiemetic mechanisms:
| Feature | Thiethylperazine | Metoclopramide |
|---|---|---|
| Drug Class | Phenothiazine derivative [1] [2] | Substituted benzamide [2] |
| Primary Antiemetic Mechanism | Dopamine D₂ receptor antagonism [2] | Dopamine D₂ receptor antagonism [2] |
| Other Receptor Actions | Potent blockade of norepinephrine receptor-coupled adenylate cyclase in the limbic forebrain [2]. | Weak inhibitor of norepinephrine receptor-coupled adenylate cyclase [2]. Also acts as a 5-HT₃ receptor antagonist and 5-HT₄ receptor agonist. |
| Key Pharmacological Implication | The combined dopamine and norepinephrine blockade may contribute to its pharmacological profile [2]. | Its high selectivity for D₂ receptors, with minimal impact on NE systems, is linked to a high incidence of extrapyramidal symptoms (EPS) without antipsychotic efficacy [2]. |
The diagram below illustrates the shared and distinct neural pathways targeted by these drugs.
The most significant side effects of both drugs are related to their action on the central nervous system, particularly extrapyramidal symptoms (EPS) due to dopamine blockade in the basal ganglia.
The table below provides a detailed comparison of their adverse effects:
| Adverse Effect | This compound | Metoclopramide |
|---|---|---|
| Extrapyramidal Symptoms (EPS) | Dystonia, torticollis, oculogyric crises, akathisia, gait disturbances, pseudo-parkinsonism (mask-like facies, drooling, rigidity) [1]. Reported in <1% of patients [1]. | Well-documented to cause EPS; potency in causing these symptoms is comparable to chlorpromazine in animal models [2]. |
| Other Nervous System Effects | Sedation, dizziness, headache, convulsions (rare), Neuroleptic Malignant Syndrome (potential, based on phenothiazine class) [1]. | Drowsiness, fatigue, restlessness. |
| Cardiovascular Effects | Hypotension (noted with IV administration) [1]. | - |
| Gastrointestinal Effects | Dry mouth, altered taste sensation, sialorrhea [1]. | - |
| Hepatic Effects | Cholestatic jaundice (rare) [1]. | - |
| Hematologic Effects | Leukopenia, agranulocytosis (based on phenothiazine class) [1]. | - |
| Hypersensitivity | Anaphylactic reaction, angioedema reported [1]. | - |
Clinical studies have evaluated these drugs both as single agents and in combination therapy, primarily for managing chemotherapy-induced nausea and vomiting (CINV).
As Single Agents: A double-blind, crossover randomized trial found that This compound and metoclopramide had antiemetic effects of approximately the same order when used for patients undergoing cancer chemotherapy [3].
In Combination Therapy: A five-drug antiemetic regimen consisting of metoclopramide, dexamethasone, diazepam, diphenhydramine, and this compound was compared to high-dose intravenous metoclopramide alone. The combination was significantly more effective, with 77% of patients experiencing no vomiting on chemotherapy day 1 compared to 31% with high-dose metoclopramide alone. A majority of patients (92%) preferred the five-drug regimen [4] [5]. This suggests their efficacy can be potentiated by targeting multiple neurotransmitter pathways simultaneously.
For researchers designing in vivo experiments to evaluate antiemetic efficacy, the following methodologies from the cited literature can serve as a reference:
1. Dopamine Receptor Blockade (In Vivo)
2. Norepinephrine Receptor Blockade (In Vitro)
3. Clinical Anti-Emetics Comparison (Randomized Crossover Trial)
Future drug development could focus on creating molecules that maintain antiemetic efficacy at the CTZ while minimizing penetration into brain regions responsible for extrapyramidal side effects.
| Feature | Domperidone | Thiethylperazine |
|---|---|---|
| Primary Transporter Interaction | Avid substrate of P-glycoprotein (P-gp) [1] [2] [3]. | Stimulator of Multidrug Resistance-Associated Protein 1 (MRP1) activity [4] [5]. |
| BBB Penetration | Very low under normal conditions due to efficient P-gp efflux [1] [2]. | Information on its own penetration is limited; research focuses on its effect on other substrates [4]. |
| Key Experimental Findings | Brain exposure was not increased even with P-gp inhibition in rats [1] [2]. PET imaging showed 2.4x lower baseline brain exposure than metoclopramide [1] [6]. | A 5-day oral treatment did not significantly alter MRP1 activity in mouse brains in vivo [4]. It reduced Aβ load in an AD mouse model, an effect attributed to MRP1 stimulation [4]. |
| Implication for CNS Effects | Minimal central neurological side effects; acts primarily on peripheral dopamine receptors and the area postrema (outside BBB) [2] [7]. | Its potential CNS effects are not a primary focus in the available literature, which centers on its therapeutic application for Aβ clearance [4] [5]. |
A direct comparison of BBB transport between domperidone and metoclopramide provides a robust quantitative profile for domperidone.
Key Experimental Data for Domperidone vs. Metoclopramide [1] [2] [6]:
| Parameter | Domperidone | Metoclopramide |
|---|---|---|
| In Vitro Efflux Ratio (MDCK-MDR1) | 31.2 [2] | 1.4 [2] |
| IC50 of Tariquidar (P-gp inhibitor) | 221 nM [1] | 4 nM [1] |
| Baseline Brain Exposure (AUCbrain) in Rats | Low (Reference) | 2.4-fold higher [1] |
| BBB Penetration (AUCbrain/AUCplasma) | Low (Reference) | 1.8-fold higher [1] |
| Response to P-gp Inhibitor (Tariquidar) | No significant increase in brain exposure [1] [2]. | 2.9-fold increase in brain exposure and BBB penetration [1]. |
Protocol Details:
[11C]domperidone or [11C]metoclopramide. Brain kinetics were quantified by PET. P-gp inhibition was achieved with intravenous tariquidar (8 mg/kg and 15 mg/kg) [1] [2].Research on this compound focuses on its interaction with MRP1 (ABCC1), a transporter implicated in clearing amyloid-beta (Aβ) peptides from the brain [4] [5].
Key Experimental Data [4]:
[11C]BMP before and after a 5-day oral this compound treatment (15 mg/kg/day). MRP1 activity was measured via the elimination rate constant (k_elim) of radioactivity from the brain.The diagrams below illustrate the core mechanisms and experimental approaches for evaluating each drug's interaction with the blood-brain barrier.
Thiethylperazine is a phenothiazine derivative with a complex receptor profile. While historically recognized, its primary modern use is as an antiemetic rather than a first-line antipsychotic. The following analysis compares its pharmacological and clinical attributes with traditional antipsychotics.
This compound's functional profile is defined by its multi-receptor antagonism, which differs in key aspects from conventional typical antipsychotics.
Table 1: Receptor Binding and Mechanism of Action Profile
| Parameter | This compound | Traditional Antipsychotics (e.g., Haloperidol, Chlorpromazine) |
|---|---|---|
| Primary Mechanism | Dopamine D2 receptor antagonism [1] | Primarily Dopamine D2 receptor antagonism [2] |
| D2 Affinity (Ki nM) | 4.5 nM [3] | Varies by potency (e.g., Haloperidol: 1.2 nM, Chlorpromazine: 19 nM) [3] |
| 5-HT2A Affinity | Antagonist [1] | Generally lower affinity; variable by agent [2] |
| 5-HT2A/D2 Ratio | 11 [3] | Generally lower (e.g., Haloperidol: 2.3, Chlorpromazine: 0.14) [3] |
| Histamine H1 | Antagonist [1] | Antagonist (varies by agent) [2] |
| Muscarinic Receptors | Antagonist (M1-M5) [1] | Antagonist (varies by agent) [2] |
| Alpha-1 Adrenergic | Antagonist [1] | Antagonist (varies by agent) [2] |
The following diagram illustrates the key neurotransmitter pathways affected by this compound and the resulting clinical effects.
In the absence of large-scale clinical trials, biomarkers like prolactin response and saccadic eye movements provide objective measures of central D2 receptor occupancy and pharmacological activity [3].
Prolactin elevation is a well-established consequence of D2 receptor blockade in the tuberoinfundibular pathway. One review found that 96% of studies measuring prolactin response to antipsychotics showed statistically significant effects, making it a highly sensitive biomarker [3].
Table 2: Prolactin-Inducing Dose Equivalencies and D2 Affinity
| Antipsychotic Agent | Prolactin-Inducing Dose Equivalency | D2 Receptor Affinity Ki (nM) |
|---|---|---|
| This compound | 4.37 [3] | 4.5 [3] |
| Haloperidol | 1.11 [3] | 1.2 [3] |
| Fluphenazine | 1.89 [3] | 1.9 [3] |
| Perphenazine | 2.00 [3] | 6.5 [3] |
| Chlorpromazine | 39.6 [3] | 19.0 [3] |
| Trifluoperazine | 5.10 [3] | 4.3 [3] |
The relationship between a drug's ability to induce prolactin release and its clinical antipsychotic dose is illustrated below. This correlation suggests a common mechanism (D2 antagonism) behind both effects [3].
Table 3: Clinical Safety and Side Effect Comparison
| Parameter | This compound | Traditional Antipsychotics |
|---|---|---|
| Extrapyramidal Symptoms (EPS) | Lower propensity due to higher 5-HT2A/D2 ratio [1]. | Common, especially with high-potency drugs [2]. |
| Hyperprolactinemia | Lower incidence due to differential blockade of tuberoinfundibular pathway [1]. | Frequent and often pronounced [2]. |
| Sedation | Significant (due to potent H1 antagonism) [1]. | Varies; common with low-potency agents (e.g., Chlorpromazine) [2]. |
| Antimuscarinic Effects | Present (e.g., dry mouth, constipation) [1]. | Varies; common with low-potency agents [2]. |
| Other Metabolic Effects | Limited data available. | Weight gain, alterations in glucose/lipids (varies by agent) [2]. |
| Pregnancy Category | Not recommended [1]. | Variable (e.g., Chlorpromazine: Category C [4]). |
| Key Contraindications | Pregnancy, children <12 yrs, severe liver disease, epilepsy [1]. | Similar, with additional caution in elderly patients [2]. |
For researchers aiming to evaluate the antipsychotic efficacy of compounds like this compound in a laboratory setting, the following established protocols can be utilized.
This test assesses the ability of a compound to block dopamine receptors, specifically in the Chemoreceptor Trigger Zone (CTZ).
This biomarker assay is a highly sensitive measure of D2 receptor blockade.
This neurophysiological measure is highly sensitive to the sedative effects of psychoactive drugs.
Based on the available data, here is a critical analysis for research and development professionals:
| Clinical Context | Comparison | Key Efficacy Outcomes | Side Effects / Notes | Source |
|---|
| Adjuvant Chemotherapy (FAC regimen) in Breast Cancer | this compound + Methylprednisolone vs. This compound + Placebo | Significantly better at reducing vomiting (p<0.01) and nausea (p<0.02). Complete protection from vomiting: 36% (with steroid) vs. 18% (without). Patient preference: 70% preferred the steroid combination. | Facial flushing, euphoria, dry mouth, sedation. | [1] | | Radiation Therapy | this compound (as a dopamine antagonist) | Less effective than 5-HT3 receptor antagonists (e.g., ondansetron) for prophylaxis of radiation-induced nausea and vomiting. | Considered an older, less effective option per modern systematic review. | [2] | | Post-Anaesthetic (High-risk surgeries) | this compound vs. Perphenazine vs. Placebo | Effective at reducing the incidence and severity of emetic symptoms compared to placebo. Similar efficacy to perphenazine. | Less postoperative hypotension than perphenazine. Did not significantly potentiate narcotics. | [3] | | Vertigo of different origins | this compound vs. Meclizine | No significant difference in effect on vertigo, gait disturbance, and nausea. | Side-effects (fatigue, headache) occurred to the same extent. Meclizine suggested as an alternative for long-term treatment. | [4] |
To help you evaluate the quality of the evidence, here are the methodologies from the key trials cited above.
Chemotherapy-Induced Nausea and Vomiting (1991 Trial) [1]:
Post-Anaesthetic Nausea and Vomiting (1965 Trial) [3]:
The clinical outcomes of this compound are rooted in its mechanism of action. The diagram below illustrates how it functions as a broad receptor antagonist to exert its antiemetic effect.
This multi-receptor antagonism explains its use in different settings, from chemotherapy to post-operative and vertigo-related nausea. However, its broad mechanism also contributes to side effects like drowsiness, dry mouth, and extrapyramidal symptoms (e.g., restlessness, muscle stiffness) [5] [6] [7].
The evidence shows that the role of this compound has evolved. While effective in its own right, modern antiemetic guidelines, particularly for challenging settings like chemotherapy and radiotherapy, often favor more targeted therapies.
The table below synthesizes the available information on this compound and two other common antiemetics, ondansetron and promethazine.
| Drug Name | This compound | Ondansetron | Promethazine |
|---|---|---|---|
| Drug Class | Piperazine Phenothiazine, Dopamine antagonist [1] | 5-HT3 receptor antagonist [2] | Phenothiazine [2] |
| Primary Uses | Nausea/vomiting from anesthesia, mild chemo, radiation [1] | Prevention/treatment of nausea & vomiting [2] | Nausea, motion sickness, allergies, sedation [2] |
| Key Efficacy Findings | • Effective vs. placebo for post-operative nausea/vomiting [3]. • In chemo: 18% complete protection vs. vomiting alone; 36% when combined with methylprednisolone [4]. | User reviews: 72% reported positive effect [2]. | User reviews: 65% reported positive effect [2]. | | Common Side Effects | Dryness of mouth, sedation [4]. | Constipation, headache [2]. | Sedation (likely) [2]. | | Cost (without insurance) | Information not located in search results. | ~$0.32 per unit (2 mg/mL oral solution) [2]. | ~$0.12 per unit (25 mg tablet) [2]. | | Pregnancy Category | Not classified [2]. | Category B (No proven risk in humans) [2]. | Category C (Risk cannot be ruled out) [2]. | | Half-Life | Information not located in search results. | 4 hours [2]. | 16 hours [2]. |
For a rigorous comparison, here are the methodologies from two key clinical trials investigating this compound's efficacy.
This early study established the antiemetic efficacy of this compound in a surgical context [3].
This study evaluated this compound in a more potent emetic setting, both alone and in combination with a steroid [4].
This compound's primary antiemetic effect is achieved through antagonism of dopamine receptors in the chemoreceptor trigger zone (CTZ) [1]. The following diagram illustrates this pathway and the drug's site of action.
While a full cost-effectiveness analysis cannot be completed with the available data, the gathered information provides critical insights:
To proceed with a robust cost-effectiveness analysis, you would need to seek out dedicated health economics databases and published pharmacoeconomic studies for more complete cost and utility data.
Irritant;Environmental Hazard